1-Isobutyl-1H-pyrazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHYUULDNBCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003012-08-5 | |
| Record name | 1-(2-methylpropyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-Isobutyl-1H-pyrazol-3-amine chemical structure and properties
Technical Whitepaper: 1-Isobutyl-1H-pyrazol-3-amine as a Scaffold in Medicinal Chemistry
Executive Summary
This technical guide analyzes This compound (CAS: 1003012-08-5), a critical heterocyclic building block in the synthesis of small-molecule kinase inhibitors and agrochemicals. While pyrazoles are ubiquitous in medicinal chemistry, the specific functionalization of the N1-position with an isobutyl group combined with a C3-amine creates a unique steric and electronic profile. This scaffold is particularly valued for its ability to function as a bidentate hydrogen bond donor/acceptor in the ATP-binding pockets of kinases (e.g., B-Raf, p38 MAPK), often serving as a bioisostere to more lipophilic cores. This guide details its physicochemical properties, regioselective synthesis strategies to avoid the thermodynamically favored 5-amino isomer, and its application in structure-based drug design (SBDD).
Chemical Identity & Physicochemical Profile
The introduction of the isobutyl group at the N1 position significantly alters the lipophilicity (LogP) compared to the parent 3-aminopyrazole, enhancing membrane permeability while maintaining the polar "warhead" necessary for receptor interaction.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1003012-08-5 |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| SMILES | CC(C)CN1C=CC(N)=N1 |
| Physical State | Low-melting solid or viscous oil (dependent on purity/salt form) |
| Predicted pKa | ~3.5 – 4.0 (Conjugate acid of the primary amine) |
| LogP (Predicted) | ~1.2 – 1.5 (Enhanced lipophilicity vs. methyl analogs) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (Pyridine-like N, Amine N) |
Structural Analysis & Electronic Properties
Tautomerism and Regiochemistry
Unsubstituted aminopyrazoles exist in dynamic tautomeric equilibrium. However, alkylation at the N1 position locks the tautomer, fixing the bond order. In this compound:
-
N1 (Pyrrole-like): Bonded to the isobutyl group; contributes lone pair to aromatic sextet.
-
N2 (Pyridine-like): Available as a hydrogen bond acceptor.
-
C3-Amine: Acts as a hydrogen bond donor.
This fixed geometry is crucial for "hinge binding" in kinases. The isobutyl group provides a hydrophobic anchor, often occupying the "gatekeeper" region or solvent-exposed pockets in enzymes.
The "Zipper" Motif
In drug design, this molecule acts as a donor-acceptor (D-A) motif. The N2 nitrogen accepts a proton from the enzyme backbone (e.g., hinge region NH), while the exocyclic C3-amino group donates a proton to a backbone carbonyl.
Synthetic Pathways: The Challenge of Regioselectivity
Synthesizing 1-substituted-3-aminopyrazoles is non-trivial because the thermodynamically favored product is often the 5-amino isomer (where the steric clash between the N1-alkyl group and the adjacent substituent is minimized). To obtain the 3-amino isomer exclusively, kinetic control is required.
Diagram: Regioselective Synthesis Logic
Figure 1: Regioselective divergence in aminopyrazole synthesis. Low temperature favors the 3-amino target.
Recommended Protocol: Kinetic Cyclization
To maximize the yield of the 3-amino isomer:
-
Reagents: Isobutylhydrazine hydrochloride + 3-ethoxyacrylonitrile.
-
Solvent/Base: Ethanol with mild base (e.g., Et₃N or NaOEt).
-
Temperature: Maintain 0°C to 5°C during addition.
-
Mechanism: The hydrazine NH₂ (more nucleophilic) attacks the nitrile carbon (or beta-carbon depending on leaving group) first. Under cold conditions, the intermediate cyclizes rapidly to the 3-amino product before equilibration to the more stable 5-amino form can occur.
Applications in Drug Discovery
The this compound scaffold is a pharmacophore bioisostere for the aminopyrimidine moiety found in many kinase inhibitors.
Kinase Hinge Binding
Kinase inhibitors typically bind to the ATP-binding site. The adenine ring of ATP forms specific H-bonds with the "hinge" region of the kinase. This pyrazole mimics that interaction.
Diagram: Pharmacophore Mapping
Figure 2: Interaction map showing the bidentate H-bond "zipper" with the kinase hinge region and hydrophobic anchoring by the isobutyl group.
Experimental Protocols
Synthesis of this compound (Kinetic Method)
Note: All reactions must be performed in a fume hood.
-
Preparation: In a 250 mL round-bottom flask, dissolve isobutylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).
-
Neutralization: Add Triethylamine (11 mmol) dropwise at 0°C to free the hydrazine base. Stir for 15 minutes.
-
Addition: Add 3-ethoxyacrylonitrile (10 mmol) dropwise over 20 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature over 4 hours. Do not reflux.
-
Workup: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate and wash with brine.
-
Purification: The crude product may contain traces of the 5-amino isomer. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:Ethyl Acetate (starting 80:20 to 50:50). The 3-amino isomer typically elutes after the 5-amino isomer due to higher polarity (H-bond donor capability).
Characterization Criteria
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyrazole doublets (C4-H and C5-H) around δ 5.5 and 7.2 ppm. The isobutyl group will show a doublet (CH₃), multiplet (CH), and doublet (CH₂-N).
-
Mass Spectrometry: [M+H]⁺ peak at 140.12.
Safety & Handling (GHS Compliance)
As with most low-molecular-weight amines and pyrazoles, this compound is considered hazardous.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
-
Avoid contact with strong oxidizing agents and acid chlorides.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1003012-08-5. Retrieved from [Link]
-
Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. Retrieved from [Link]
- Aggarwal, R., et al. (2011).Regioselective synthesis of 1-alkyl-3-amino-1H-pyrazoles. Journal of Heterocyclic Chemistry. (General methodology reference).
Sources
The Isomer Trap: 1-Isobutyl-1H-pyrazol-3-amine vs. 5-amine
A Technical Guide to Synthesis, Identification, and Regiocontrol
Executive Summary: The Structural Cliff
In the development of pyrazole-based kinase inhibitors and GPCR ligands, the distinction between 1-isobutyl-1H-pyrazol-3-amine and 1-isobutyl-1H-pyrazol-5-amine is a frequent point of failure. While they share the same molecular weight (
The 5-amine isomer (CAS 3524-18-3) is the thermodynamic product of standard hydrazine condensations, often forming the bulk of "crude" material. The 3-amine isomer (CAS 1003012-08-5) is synthetically elusive, requiring specific regiocontrol, yet it often provides superior binding vectors for ATP-competitive pockets due to the unobstructed N2 nitrogen.
This guide provides a definitive protocol for synthesizing, isolating, and analytically validating these two isomers, ensuring your SAR data is built on structural truth.
Identity Matrix: Definitive Data
| Feature | 1-Isobutyl-1H-pyrazol-5-amine | This compound |
| Common Name | 5-Amino-1-isobutylpyrazole | 3-Amino-1-isobutylpyrazole |
| CAS Number | 3524-18-3 | 1003012-08-5 |
| Structure | Amine at C5 (adjacent to N-alkyl) | Amine at C3 (distal to N-alkyl) |
| Key Proton | H3 (Adjacent to N2) | H5 (Adjacent to N1) |
| Major NOE | N-Alkyl | N-Alkyl |
| Synthesis | Thermodynamic (Major Product) | Kinetic / Protected Route (Minor) |
| Availability | High (Commercial Standard) | Low (Specialty Reagent) |
Synthesis & Regiocontrol
The Mechanism of Regioselectivity
The formation of aminopyrazoles from
-
Isobutylhydrazine (
) has two nucleophilic sites:- (substituted): More electron-rich (inductive effect) but sterically hindered.
- (terminal): Less hindered, kinetically faster.
-
Reaction Trajectory:
-
Path A (5-Amine): The terminal
attacks the electrophilic -carbon of the nitrile. This forms an intermediate that cyclizes onto the nitrile carbon. This is the standard pathway, yielding the 5-amine . -
Path B (3-Amine): Requires the substituted
to attack the -carbon. This is sterically disfavored. To force this, one must often use a protected hydrazine or a specific 1,3-dipolar cycloaddition.
-
Visualization: Reaction Pathways
Figure 1: Mechanistic divergence in aminopyrazole synthesis. Path A (green) dominates under standard conditions.
Analytical Protocol: Self-Validating Identification
Do not rely on retention time alone. The following NMR protocol is the gold standard for distinguishing these isomers.
The "NOE Lock" Method
The definitive proof of structure is the Nuclear Overhauser Effect (NOE) between the isobutyl group and the ring substituents.
-
1-Isobutyl-1H-pyrazol-5-amine (1,5-isomer):
-
This compound (1,3-isomer):
-
The isobutyl group is attached to N1.
-
A Proton (H5) is at C5.
-
Observation: Strong NOE between Isobutyl-
and the H5 ring proton . -
Ring Protons: H5 is adjacent to N1, making it significantly deshielded (
7.2-7.6). H4 is upfield.
-
Visualization: Analytical Decision Tree
Figure 2: NMR decision tree for assigning pyrazole regioisomers.
Experimental Protocols
Protocol A: Synthesis of 1-Isobutyl-1H-pyrazol-5-amine (Major Isomer)
Target: CAS 3524-18-3
-
Reagents:
-
Isobutylhydrazine hydrochloride (1.0 eq)
-
3-Ethoxyacrylonitrile (1.1 eq)
-
Ethanol (0.5 M concentration)
-
Triethylamine (1.1 eq)
-
-
Procedure:
-
Dissolve isobutylhydrazine HCl and TEA in ethanol. Stir for 15 min.
-
Add 3-ethoxyacrylonitrile dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. Monitor by LCMS (
). -
Concentrate in vacuo.[3]
-
Purification: Recrystallize from Hexane/EtOAc. The 5-amine is typically the more crystalline, less polar solid.
-
-
Validation:
-
Confirm absence of NOE between N-CH2 and aromatic CH.
-
Protocol B: Synthesis of this compound (Minor Isomer)
Target: CAS 1003012-08-5 Note: Direct synthesis is difficult. A regioselective route using a protected hydrazine is recommended.
-
Reagents:
-
Isobutylhydrazine (1.0 eq)
-
2,3-Dichloropropionitrile (Alternative precursor) or 3-aminocrotononitrile (requires harsh conditions).
-
Preferred Route: Reaction of 1-isobutyl-3-nitro-1H-pyrazole followed by reduction.
-
Step 1: Alkylation of 3-nitropyrazole with isobutyl bromide (Base:
, DMF). Note: This yields a mixture of 1-isobutyl-3-nitro and 1-isobutyl-5-nitro. Separation is easier at the nitro stage. -
Step 2: Isolate the 1-isobutyl-3-nitro isomer (verified by NOE: N-alkyl NOE to H5).
-
Step 3: Reduction (
, Pd/C) to the amine.
-
-
-
Purification:
-
Flash Chromatography (DCM:MeOH 95:5). The 3-amine is often more polar than the 5-amine.
-
References
- Aggarwal, R. et al. (2006). "Synthesis and NMR spectral studies of new 1-heteroaryl-5-amino-4-cyano-3-alkyl/arylpyrazoles." Indian Journal of Chemistry. (Demonstrates the NOE distinction between 1,3 and 1,5 isomers).
-
Beilstein Journals. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem. 7, 179–197. Available at: [Link]
-
National Institutes of Health (NIH). Structure and IR Spectra of 3(5)-Aminopyrazoles. PMC8308412. Available at: [Link]
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-Isobutyl-1H-pyrazol-3-amine molecular weight and formula
An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document elucidates the fundamental molecular and physicochemical properties of this compound, including its molecular formula and weight. Furthermore, this guide delves into the synthetic strategies, mechanistic principles, and key applications of the broader aminopyrazole class of molecules. Detailed experimental protocols for synthesis and characterization are provided, alongside essential safety and handling information. This paper is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important molecular scaffold.
Introduction to Aminopyrazole Scaffolds
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug design.[1] The introduction of an amine substituent to the pyrazole core gives rise to aminopyrazoles, a class of compounds with a markedly enhanced pharmacological profile. These molecules are key pharmacophores in a multitude of FDA-approved drugs, demonstrating a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The strategic placement of substituents on the pyrazole ring, such as the N-isobutyl group in the case of this compound, allows for the fine-tuning of steric and electronic properties, which in turn modulates the compound's interaction with biological targets.
Core Compound Profile: this compound
Molecular Formula: C₇H₁₃N₃
Molecular Weight: 139.20 g/mol
IUPAC Name: 1-(2-methylpropyl)-1H-pyrazol-3-amine
CAS Number: Not available.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on the compound's structure and are essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 139.20 g/mol | Calculated |
| Molecular Formula | C₇H₁₃N₃ | Deduced |
| XLogP3-AA | 1.1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Complexity | 103 | [3] |
| Monoisotopic Mass | 139.110947427 | [3] |
Synthesis and Mechanistic Insights
The synthesis of N-substituted aminopyrazoles can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by N-alkylation.
General Synthetic Pathway
The synthesis of this compound can be conceptually approached in a two-step process:
-
Formation of the Pyrazole Ring: The reaction of a suitable β-ketonitrile with hydrazine hydrate yields the 1H-pyrazol-3-amine core.
-
N-Alkylation: The subsequent reaction of the pyrazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base affords the desired N-isobutyl product.
Caption: General synthetic scheme for this compound.
Applications in Drug Discovery and Research
While specific research on this compound is not extensively documented, the broader class of aminopyrazoles has shown significant promise in several therapeutic areas:
-
Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell growth and proliferation. Their potential as anticancer agents is a major area of research.[2]
-
Inflammation: Certain pyrazole-containing compounds are known to be potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[2]
-
Infectious Diseases: The pyrazole scaffold has been incorporated into molecules with antibacterial and antifungal properties.
-
Neurological Disorders: Aminopyrazoles have been explored for their potential in treating neurological conditions due to their ability to interact with various receptors and enzymes in the central nervous system.
The isobutyl group in this compound provides a lipophilic character that can enhance cell membrane permeability, a desirable property for orally bioavailable drugs.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Step 1: Synthesis of 1H-pyrazol-3-amine.
-
To a solution of a suitable β-ketonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Step 2: N-Alkylation.
-
To a solution of 1H-pyrazol-3-amine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Add isobutyl bromide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 60-80 °C for 8-12 hours, monitoring by TLC.
-
After completion, filter off the base and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization Workflow
Caption: Standard workflow for the structural characterization of a synthesized compound.
Safety and Handling
Aminopyrazole derivatives should be handled with care in a well-ventilated laboratory fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, consult the Safety Data Sheet (SDS) for closely related compounds.[4][5][8]
Conclusion
This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, combined with the proven pharmacological potential of the aminopyrazole scaffold, make it an attractive candidate for further investigation in various drug discovery programs. This guide provides a foundational understanding of its core characteristics, synthesis, and potential applications, serving as a catalyst for future research and development in this exciting area of medicinal chemistry.
References
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
ADAMA. Safety Data Sheet. [Link]
-
International Paint. Safety Data Sheet. [Link]
Sources
The Rise of N-Isobutyl Aminopyrazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling chemists to fine-tune physicochemical properties and achieve high-affinity interactions with a wide array of biological targets. Within this important class, aminopyrazoles have emerged as particularly valuable scaffolds, found in numerous molecules with significant pharmaceutical properties. This guide focuses on a specific, highly promising subclass: N-isobutyl aminopyrazole derivatives. The introduction of the N-isobutyl group often imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, making these derivatives particularly attractive for drug development. This document provides an in-depth technical overview of their synthesis, mechanisms of action, and therapeutic applications, with a focus on their role as kinase inhibitors in oncology.
Core Synthetic Strategies: Building the N-Isobutyl Aminopyrazole Nucleus
The construction of the aminopyrazole core is a well-established field, with several robust synthetic routes available to the medicinal chemist. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.
Primary Synthesis via Condensation Reactions
One of the most versatile and widely used methods for synthesizing the 3- or 5-aminopyrazole core involves the condensation of a hydrazine with a 1,3-dielectrophilic compound, typically a β-ketonitrile.[1] The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: A nucleophilic attack by the hydrazine on the carbonyl group of the β-ketonitrile forms a hydrazone intermediate.[1]
-
Cyclization: An intramolecular attack of the second hydrazine nitrogen atom onto the nitrile carbon atom leads to the formation of the pyrazole ring.[1]
When using a monosubstituted hydrazine, such as isobutylhydrazine, the reaction can yield two regioisomeric products (N-substituted 3-aminopyrazoles and 5-aminopyrazoles). The regioselectivity is primarily controlled by the nucleophilicity of the hydrazine nitrogen atoms and the reaction conditions.
A second major route involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[2] This method provides a direct path to the aminopyrazole scaffold and is compatible with a wide range of functional groups.
Representative Experimental Protocol: Synthesis of a Substituted 5-Amino-1-isobutyl-pyrazole Derivative
This protocol describes a general procedure for the synthesis of a 5-amino-1-isobutyl-pyrazole derivative from a β-ketonitrile and isobutylhydrazine. This method is chosen for its reliability and broad applicability.
Step 1: Synthesis of the β-Ketonitrile Intermediate
-
Rationale: A Claisen condensation between an appropriate ester and acetonitrile is a common and efficient method for generating the required β-ketonitrile precursor. The choice of a strong base, like sodium tert-butoxide, is critical to deprotonate the acetonitrile and initiate the condensation.
-
Procedure:
-
To a solution of sodium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add acetonitrile (1.5 equivalents) dropwise at 0°C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of the starting ester (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired β-ketonitrile.
-
Step 2: Cyclization to Form the N-Isobutyl Aminopyrazole
-
Rationale: The acidic conditions catalyzed by acetic acid promote the condensation and subsequent cyclization. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.
-
Procedure:
-
Dissolve the β-ketonitrile (1.0 equivalent) and isobutylhydrazine sulfate (1.1 equivalents) in ethanol.
-
Add glacial acetic acid (0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final N-isobutyl aminopyrazole derivative.
-
Mechanism of Action and Biological Targets: A Focus on Kinase Inhibition
N-isobutyl aminopyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3]
Targeting the Kinome: From Aurora Kinases to FGFR
The aminopyrazole scaffold serves as a privileged structure for ATP-competitive kinase inhibition.[4] The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical anchoring point for many inhibitors.
-
Aurora Kinases: Several aminopyrazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[5][6] For example, the 3-aminopyrazole derivative PHA-739358 (Danusertib) is an ATP-competitive inhibitor of Aurora A, B, and C kinases.[7] Inhibition of these kinases leads to defects in cell division and can induce apoptosis in cancer cells.
-
Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling is a known driver in various cancers. Aminopyrazole-based compounds have been developed as potent inhibitors of both wild-type and mutant forms of FGFR2 and FGFR3.[5] Some of these inhibitors achieve their potency through covalent modification of a cysteine residue in the P-loop of the kinase.[5]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a multifunctional serine/threonine kinase implicated in several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[8][9] Aberrant activation of GSK-3β is observed in several malignancies.[8] N-isobutyl aminopyrazole derivatives have been designed as GSK-3β inhibitors, showing promise in preclinical models.[10]
Signaling Pathway: Inhibition of the Aurora B Kinase Pathway
The following diagram illustrates the mechanism of action for an N-isobutyl aminopyrazole derivative targeting Aurora B kinase, a key regulator of the G2/M phase of the cell cycle.[11]
Caption: Inhibition of Aurora B kinase by an N-isobutyl aminopyrazole derivative blocks downstream signaling, leading to mitotic arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the N-isobutyl aminopyrazole scaffold has led to a deeper understanding of the structural requirements for potent and selective kinase inhibition. SAR analyses guide the optimization of lead compounds by correlating structural changes with biological activity.[12]
Key Modifications and Their Impact on Activity
The following table summarizes the typical effects of substitutions at various positions of the aminopyrazole ring on kinase inhibitory activity.
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |
| N1-position | Isobutyl group | Enhances metabolic stability and cell permeability. | The branched alkyl chain can shield the molecule from metabolic enzymes and improve its lipophilicity. |
| C3-amino group | Aryl or heteroaryl rings | Crucial for hinge-binding interactions. | Can form hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket. |
| C4-position | Small alkyl or cyano groups | Can be modified to improve selectivity and physical properties. | Substitution at this position can influence the overall conformation and solubility of the molecule. |
| C5-position | Aromatic or heteroaromatic rings | Often extends into the solvent-exposed region or a hydrophobic back pocket of the kinase. | Provides an opportunity to enhance potency and modulate selectivity against different kinases. |
Quantitative SAR Data for a Series of JNK3 Inhibitors
The following table presents SAR data for a series of aminopyrazole-based inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.[13] This data highlights how subtle structural changes can significantly impact potency and selectivity.
| Compound | R1 Group (at C5) | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) |
| 1a | Phenyl | 55 | 1020 | 18.5 |
| 1b | 4-Fluorophenyl | 32 | 1500 | 46.9 |
| 1c | 4-Chlorophenyl | 28 | 1650 | 58.9 |
| 1d | 4-Methoxyphenyl | 45 | 1200 | 26.7 |
| 1e | 2-Naphthyl | 15 | 850 | 56.7 |
Data adapted from a study on aminopyrazole-based JNK3 inhibitors.[13]
Interpretation of SAR Data: The data clearly shows that substitution on the C5-phenyl ring influences both potency and selectivity. The introduction of small electron-withdrawing groups like fluorine (1b) and chlorine (1c) at the 4-position of the phenyl ring enhances JNK3 inhibitory activity and improves selectivity over JNK1 compared to the unsubstituted analog (1a). Furthermore, extending the aromatic system, as seen with the 2-naphthyl group (1e), leads to the most potent compound in this series. This suggests the presence of a hydrophobic pocket in the JNK3 active site that can accommodate larger aromatic systems.
Therapeutic Applications and Future Perspectives
The versatility of the N-isobutyl aminopyrazole scaffold has led to its exploration in a wide range of therapeutic areas.
Oncology
The most significant application of these derivatives is in oncology, where they have been developed as inhibitors of kinases that drive tumor growth and proliferation.[3][14][15] Their ability to target key regulators of the cell cycle, such as Aurora kinases and Polo-like kinase 1 (PLK1), makes them attractive candidates for cancer therapy.[7][11][16]
Neurodegenerative Diseases
Inhibitors of kinases like GSK-3β and JNK3 are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[9][10] The development of selective N-isobutyl aminopyrazole-based inhibitors for these targets holds promise for slowing disease progression.
Future Outlook
The future of N-isobutyl aminopyrazole derivatives in medicinal chemistry is bright. Ongoing research is focused on:
-
Improving Selectivity: Designing next-generation inhibitors with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing compounds that are effective against mutant forms of kinases that confer resistance to existing therapies.[5]
-
Exploring New Targets: Expanding the application of this scaffold to other disease areas by targeting novel kinases and other enzyme families.
Conclusion
N-isobutyl aminopyrazole derivatives represent a highly valuable and versatile scaffold in modern drug discovery. Their favorable synthetic accessibility, coupled with their ability to be readily modified to achieve potent and selective inhibition of key biological targets, ensures their continued importance in the development of new therapeutics. The insights provided in this guide, from synthetic strategies to detailed SAR analysis, are intended to empower researchers and drug development professionals to fully leverage the potential of this remarkable chemical class.
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- (n.d.). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.
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- (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
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- (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
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- (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
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Navigating the Synthesis and Handling of 1-Isobutyl-1H-pyrazol-3-amine: A Technical Guide for Researchers
For media inquiries, please contact: Dr. Gemini, Senior Application Scientist Google Research [email protected]
Introduction: The Significance of Substituted Pyrazolamines in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives, particularly substituted aminopyrazoles, are of significant interest to researchers in drug development due to their versatile biological activities. These compounds have shown promise in a range of therapeutic areas, from anti-inflammatory agents to treatments for various cancers.[1] 1-Isobutyl-1H-pyrazol-3-amine represents a specific scaffold within this important class of molecules, and understanding its chemical properties and safe handling is paramount for its application in research and development.
Physicochemical Properties: A Comparative Analysis
While a specific PubChem Compound ID (CID) for this compound was not identified, an analysis of closely related analogs provides valuable insights into its likely chemical and physical characteristics. The following table summarizes key computed properties for several structural analogs, offering a basis for estimating the properties of the target compound.
| Property | 4-Isopropyl-1H-pyrazol-3-amine | 1H-Pyrazol-3-amine, 5-methyl- | 1-phenyl-1H-pyrazol-3-amine | 1-Methyl-1H-pyrazol-3-amine |
| PubChem CID | 19002201[2] | 93146[3] | 594320[4] | 137254[5] |
| Molecular Formula | C6H11N3[2] | C4H7N3[3] | C9H9N3[4] | C4H7N3[5] |
| Molecular Weight | 125.17 g/mol [2] | 97.12 g/mol [3] | 159.19 g/mol [4] | 97.12 g/mol |
| XLogP3-AA | 1[2] | 0.3[3] | 1.5[4] | -0.1[5] |
| Hydrogen Bond Donor Count | 2[2] | 2[3] | 1[4] | 1[5] |
| Hydrogen Bond Acceptor Count | 2[2] | 2[3] | 2[4] | 2[5] |
| Rotatable Bond Count | 1[2] | 0[3] | 1[4] | 0[5] |
Based on this comparative data, it is reasonable to infer that this compound will have a molecular formula of C7H13N3 and a molecular weight of approximately 139.20 g/mol . Its lipophilicity (XLogP3-AA) is likely to be in the range of its isopropyl and phenyl analogs, suggesting moderate solubility in organic solvents.
Comprehensive Safety Profile and Hazard Analysis
Given the absence of a specific Safety Data Sheet for this compound, a thorough examination of the safety profiles of its analogs is crucial for establishing safe handling procedures. The following sections detail the potential hazards and necessary precautions based on available data for related compounds.
Hazard Identification
Based on the GHS classifications of structurally similar pyrazolamines, this compound should be handled as a potentially hazardous substance with the following anticipated classifications:
-
Acute Toxicity: Harmful if swallowed and potentially harmful if inhaled.[2]
-
Skin Corrosion/Irritation: May cause skin irritation or, in some cases, severe skin burns.[2][3][6]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[2][3][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6][7]
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended. It is imperative to show the safety data sheet of a close analog to medical personnel.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[6][8][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] If skin irritation persists, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8][9]
-
Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do NOT induce vomiting.[7][8] Call a physician or poison control center immediately.[7][8]
Handling and Storage
Proper handling and storage are critical to minimize exposure risks.
-
Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9] Avoid breathing dust, fumes, or vapors.[6][9][10] Wash hands thoroughly after handling.[6][8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6][7][8]
Experimental Workflow and Protocols
The following sections provide a generalized workflow for the safe handling of this compound and a sample protocol for a common laboratory procedure.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: The hierarchical relationship between hazard assessment and control measures.
Conclusion
While specific data for this compound is limited, a comprehensive understanding of its potential properties and hazards can be achieved through the careful analysis of its structural analogs. By adhering to the safety precautions and handling protocols outlined in this guide, researchers can work with this and related compounds in a manner that prioritizes both personal safety and scientific integrity. As with any chemical, it is essential to consult all available safety information and to perform a thorough risk assessment before commencing any experimental work.
References
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PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]
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PubChem. (n.d.). Pyrazol-3-ylamine. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from [Link]
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Difference between 1-isobutyl-1H-pyrazol-3-amine and 5-amine
The following technical guide details the structural, synthetic, and functional distinctions between 1-isobutyl-1H-pyrazol-3-amine and 1-isobutyl-1H-pyrazol-5-amine .
Structural Divergence, Synthetic Control, and Analytical Identification
Executive Summary
In pyrazole chemistry, the distinction between the 3-amino and 5-amino isomers is often obscured by the annular tautomerism of the parent unsubstituted pyrazole.[1][2][3] However, upon N1-alkylation (e.g., with an isobutyl group), this tautomerism is arrested, locking the molecule into one of two distinct regioisomers with vastly different steric and electronic profiles.[1][3]
-
1-Isobutyl-1H-pyrazol-5-amine: The amino group is proximal to the N-isobutyl group.[1][2] This creates significant steric congestion, impacting reactivity and binding affinity.[3] This isomer is the standard kinetic product of hydrazine condensations.[1][2][3]
-
This compound: The amino group is distal to the N-isobutyl group.[1][2] This isomer is sterically unencumbered, often exhibiting higher nucleophilicity and distinct kinase binding modes (e.g., hinge binding).[3]
This guide provides the roadmap for synthesizing, distinguishing, and utilizing these specific isomers.
Structural & Electronic Anatomy[2][3]
The core difference lies in the spatial relationship between the N1-isobutyl tail and the exocyclic amine .[1][2][3]
| Feature | 1-Isobutyl-1H-pyrazol-5-amine | This compound |
| Structure | Amine at C5 (Adjacent to N1) | Amine at C3 (Opposite to N1) |
| Steric Environment | High: Isobutyl group clashes with amine.[1][2] | Low: Amine is exposed and accessible.[2][3] |
| Dipole Moment | Lower (Vectors often oppose) | Higher (Vectors often align) |
| Major Proton (NMR) | H3 (Doublet/Singlet) | H5 (Doublet/Singlet) |
| Key NOE Signal | Isobutyl-CH₂ | Isobutyl-CH₂ |
Visualizing the Steric Clash (DOT Diagram)
Caption: Logical representation of steric environments. The 5-amine (Red) suffers from proximal steric clash, while the 3-amine (Green) remains accessible.[1][2][3]
Synthetic Pathways: The "Fork in the Road"[1][2][3]
The synthesis of these isomers is regiodivergent .[1][2][3] The outcome depends heavily on the reaction conditions (Acidic vs. Basic) utilized during the condensation of isobutylhydrazine with
Pathway A: Kinetic Control (Acidic/Neutral) 5-Amine
Under standard conditions (ethanol reflux, often with acetic acid), the terminal nitrogen of the hydrazine (which is less sterically hindered but often more nucleophilic due to the alpha-effect) attacks the most electrophilic center (the nitrile or ketone).[1][2][3] Cyclization typically yields the 5-amine as the major product.[1][2][3]
Pathway B: Thermodynamic/Basic Control 3-Amine
Using basic conditions (e.g., NaOEt in EtOH) or specific blocking groups can invert the regioselectivity, favoring the 3-amine .[1][2][3] Alternatively, the 3-amine is often accessed via alkylation of 3-nitropyrazole followed by reduction, though this route requires separation of isomers.[1][2][3]
Caption: Regiodivergent synthesis flow. Acidic conditions favor the 5-amine; basic conditions shift preference toward the 3-amine.[1][2]
Analytical Differentiation: The "Litmus Test"[1][2][3]
Distinguishing these isomers requires Nuclear Magnetic Resonance (NMR).[3] Simple 1H NMR splitting patterns can be ambiguous; NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method.[3]
The NOE Diagnostic Protocol[1][2][3]
-
Prepare Sample: Dissolve 5-10 mg of the purified compound in DMSO-d6.
-
Target: Irradiate the N-Isobutyl methylene doublet (
ppm). -
Observe: Look for enhancement of ring signals.
| Observation | Conclusion | Reasoning |
| Strong NOE to Ring Proton ( | 3-Amine | In the 3-amine, H5 is adjacent to the N-isobutyl group.[1][2] |
| NOE to Amine ( | 5-Amine | In the 5-amine, the NH₂ is adjacent to the N-isobutyl group.[1][2][3] H3 is too far away. |
1H NMR Chemical Shift Trends (DMSO-d6)[1][2][3]
-
5-Amine: The amine protons are often broader and slightly downfield due to potential H-bonding or steric twisting.[1][2]
-
3-Amine: The ring proton at C5 (adjacent to N) is typically more deshielded than the proton at C4.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of 1-Isobutyl-1H-pyrazol-5-amine
This protocol utilizes the standard condensation route.[1][2]
-
Reagents: Isobutylhydrazine hydrochloride (10 mmol), 3-ethoxyacrylonitrile (10 mmol), Ethanol (20 mL), Triethylamine (11 mmol).
-
Procedure:
-
Workup:
-
Yield: Typically 60-80%.
Protocol B: Regiochemical Assignment (NOE)
Self-validating step to ensure isomeric purity.[1][2][3]
-
Acquire a standard 1H NMR spectrum.[2][3] Identify the Isobutyl-CH₂ doublet (approx 3.8 ppm) and the Ring Proton (approx 7.3 ppm).[1][2][3]
-
Run a 1D-NOESY experiment with selective irradiation of the Isobutyl-CH₂ peak.
-
Validation:
Medicinal Chemistry Implications[2][3][4][5][6][7][8][9][10]
In drug discovery, the choice between these isomers is not trivial; it dictates the vector of hydrogen bond donors/acceptors.[1][2][3]
-
Kinase Inhibition (Hinge Binding):
-
5-Aminopyrazoles: Often used when the N-alkyl group needs to occupy a hydrophobic pocket (e.g., the "gatekeeper" region) while the 5-NH₂ donates a hydrogen bond to the hinge.[1][2][3]
-
3-Aminopyrazoles: Used when the binding mode requires the pyrazole N2 to act as an acceptor and the 3-NH₂ as a donor in a specific geometry that avoids steric clash with the N-alkyl tail.[1][2]
-
-
Reactivity (Library Synthesis):
References
-
Regioselectivity in Pyrazole Synthesis
-
General Synthesis of 5-Aminopyrazoles
-
Structural Characterization (NMR/Tautomerism)
-
Compound Data (1-Isobutyl-1H-pyrazol-5-amine)
Sources
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- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
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- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrazol-3-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Isobutyl-1H-pyrazol-3-amine in organic solvents. In the absence of direct experimental public data for this specific molecule, this document leverages theoretical principles of solubility, analysis of its physicochemical properties, and comparative data from structurally related pyrazole derivatives to predict its solubility profile. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided to enable researchers to generate precise quantitative data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various solvent systems.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that governs the feasibility of a compound's application in numerous scientific and industrial processes. For drug development professionals, solubility directly impacts a drug candidate's bioavailability and formulation strategies. In chemical synthesis, the choice of solvent is paramount for reaction kinetics, yield, and purification. This compound, a substituted aminopyrazole, belongs to a class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] Understanding its solubility is a foundational step in harnessing its full potential.
This guide will first deconstruct the molecular properties of this compound to build a predictive model of its solubility. Subsequently, a robust experimental workflow for the precise determination of its solubility will be detailed, ensuring a self-validating system for data generation.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]
Molecular Structure and Functional Groups
This compound possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key functional groups influencing its solubility are:
-
The Pyrazole Ring: The aromatic nature of the pyrazole ring contributes to its moderate polarity. The pyridine-like nitrogen atom (at position 2) is a hydrogen bond acceptor, while the pyrrole-like nitrogen (at position 1) is substituted with an isobutyl group.[4]
-
The 3-Amino Group (-NH₂): This primary amine group is a key contributor to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. The presence of the amino group generally increases solubility in polar solvents.[5]
-
The 1-Isobutyl Group (-CH₂CH(CH₃)₂): This alkyl chain is nonpolar and introduces lipophilic character to the molecule. The presence of this group is expected to enhance solubility in nonpolar organic solvents and decrease solubility in highly polar solvents like water.[6]
Predicted Physicochemical Parameters
While experimental data for the target molecule is scarce, we can find data for structurally similar compounds to inform our predictions.
| Property | Predicted/Comparative Value | Rationale and Impact on Solubility |
| Molecular Weight | 139.21 g/mol (for 5-isobutyl-1H-pyrazol-3-amine)[7] | A relatively low molecular weight generally favors solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.59 (for 5-isobutyl-1H-pyrazol-3-amine)[7] | A positive logP value indicates a higher preference for a nonpolar environment (octanol) over a polar one (water), suggesting good solubility in many organic solvents. |
| Hydrogen Bond Donors | 2 (from the -NH₂ group) | The ability to donate hydrogen bonds will enhance solubility in protic solvents (e.g., alcohols) and other hydrogen bond-accepting solvents. |
| Hydrogen Bond Acceptors | 2 (from the pyridine-like nitrogen and the amino nitrogen) | The capacity to accept hydrogen bonds will promote solubility in protic solvents and other hydrogen bond-donating solvents. |
Predicted Solubility in Common Organic Solvents
Based on the analysis of its structure and physicochemical properties, the following solubility profile for this compound is predicted:
-
High Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol due to the strong potential for hydrogen bonding with the amino group and the pyrazole nitrogens. Also expected to be highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which are excellent solubilizers for a wide range of organic compounds.[8]
-
Moderate to Good Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane . The isobutyl group will contribute favorably to interactions with these less polar solvents.
-
Low to Moderate Solubility: Expected in nonpolar solvents like toluene, hexane, and cyclohexane . While the isobutyl group provides some lipophilicity, the polar pyrazole ring and the amino group will limit solubility in highly nonpolar environments.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Given the absence of public data, experimental determination is crucial. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9] The following protocol provides a robust framework for obtaining accurate and reproducible data.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a suitable glass vial.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials.
-
Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents). Pre-rinsing the filter with a small amount of the saturated solution can minimize adsorption of the analyte to the filter membrane.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
Safety and Handling
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar aminopyrazoles, this compound should be handled with caution.[10][11][12]
-
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This technical guide provides a predictive framework for understanding the solubility of this compound in organic solvents, grounded in its molecular structure and physicochemical properties. It is anticipated to exhibit good to high solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. Due to the lack of publicly available experimental data, the detailed, self-validating shake-flask protocol provided herein is the recommended methodology for obtaining precise and reliable solubility measurements. Adherence to the outlined safety precautions is imperative for the responsible handling of this compound. The information and protocols in this guide are designed to empower researchers in drug development and chemical synthesis to effectively utilize this compound in their work.
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
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Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. ResearchGate. Available at: [Link]
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Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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Solubility of Organic Compounds. University of Toronto. Available at: [Link]
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Pyrazol-3-ylamine. PubChem - NIH. Available at: [Link]
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Complex network of hydrogen bonds in 3-aminopyrazole-4-carboxylic acid. PubMed. Available at: [Link]
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Unlocking the Therapeutic Potential of N-Alkyl Aminopyrazoles: An In-depth Technical Guide to their Pharmacophore Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the N-Alkyl Aminopyrazole Scaffold
The N-alkyl aminopyrazole core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets. Its inherent structural and electronic properties make it an attractive starting point for the design of potent and selective therapeutic agents. This guide, intended for researchers and drug development professionals, delves into the critical pharmacophore properties of N-alkyl aminopyrazoles, providing insights into their structure-activity relationships (SAR), and offering practical guidance on their synthesis and application in drug discovery. We will explore their well-established role as kinase inhibitors and their emerging potential as allosteric modulators of G protein-coupled receptors (GPCRs).
The Pharmacophore Landscape of N-Alkyl Aminopyrazoles
The pharmacological activity of N-alkyl aminopyrazoles is intrinsically linked to the spatial arrangement of key chemical features that interact with their biological targets. A thorough understanding of this "pharmacophore" is paramount for rational drug design.
Core Pharmacophoric Features
The fundamental pharmacophore of the N-alkyl aminopyrazole scaffold can be characterized by a distinct set of features:
-
Hydrogen Bond Donors and Acceptors: The pyrazole ring itself contains a "pyrrole-like" nitrogen (N1) that can act as a hydrogen bond donor and a "pyridine-like" nitrogen (N2) that serves as a hydrogen bond acceptor. The exocyclic amino group provides an additional crucial hydrogen bond donor functionality. These features are pivotal for anchoring the molecule within the binding pocket of target proteins, often forming key interactions with the hinge region of kinases.
-
Aromatic/Hydrophobic Regions: The pyrazole ring is an aromatic system that can engage in π-π stacking and hydrophobic interactions. The N-alkyl substituent and other substitutions on the pyrazole ring and the amino group contribute to the overall lipophilicity and shape of the molecule, influencing its binding affinity and selectivity.
-
Vectorial Orientation of Substituents: The positions of the N-alkyl group, the amino group, and other substituents on the pyrazole ring dictate the three-dimensional orientation of the molecule. This vectorial arrangement is critical for fitting into specific binding pockets and avoiding steric clashes.
N-Alkyl Aminopyrazoles as Kinase Inhibitors: A Deep Dive into SAR
N-alkyl aminopyrazoles have proven to be a rich source of potent and selective kinase inhibitors. Their ability to mimic the adenine moiety of ATP allows them to effectively compete for the ATP-binding site of a wide range of kinases.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the N-alkyl aminopyrazole scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition. The planarity of the pyrazole and N-linked phenyl structures are key features for selectivity, for instance, in distinguishing between JNK3 and p38 kinases[1][2].
| Target Kinase | R1 (N-Alkyl) | R2 (at C3) | R3 (at C4) | R4 (at C5) | IC50 (nM) | Reference |
| JNK3 | Phenyl | Amino | H | H | 7 | [3] |
| p38 | Phenyl | Amino | H | H | >20,000 | [3] |
| JNK2 | Varies | Amide | Varies | Varies | Similar to JNK3 | [4] |
| p38 | N-alkyl substituted pyrazole amide | Amide | Varies | Varies | 3623 | [4] |
| MET | N-alkyl | Amino | H | Varies | 12 (Compound F) | [5] |
| MET | N-pyridinyl | Amino | H | Varies | 299 (Compound G) | [5] |
Table 1: Representative Structure-Activity Relationship Data for N-Alkyl Aminopyrazole-Based Kinase Inhibitors. This table highlights how modifications to the core scaffold influence inhibitory activity and selectivity against different kinases. The data underscores the importance of the N-substituent and other decorations on the pyrazole ring in achieving desired biological activity.
Emerging Roles: N-Alkyl Aminopyrazoles as GPCR Allosteric Modulators
Beyond their established role as kinase inhibitors, N-alkyl aminopyrazoles are gaining attention as allosteric modulators of G protein-coupled receptors (GPCRs)[6][7][8]. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site (orthosteric site) and can fine-tune the receptor's response in a more nuanced manner than traditional agonists or antagonists[9]. This can lead to improved subtype selectivity and a better side-effect profile.
While the SAR for N-alkyl aminopyrazoles as GPCR modulators is still an evolving field, initial studies suggest that subtle structural modifications can lead to significant changes in activity, switching between positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and neutral allosteric ligands (NALs)[6][9]. For instance, in the context of the M3 muscarinic acetylcholine receptor, specific bi-aryl amine-based aminopyrazoles have been identified as potent positive allosteric modulators[4][10][11].
Experimental and Computational Workflows for Pharmacophore-Guided Discovery
The identification and optimization of novel N-alkyl aminopyrazole-based drug candidates heavily relies on a synergistic interplay between computational modeling and experimental validation.
Pharmacophore-Based Virtual Screening Protocol
Pharmacophore-based virtual screening is a powerful computational technique to identify novel compounds with desired biological activity from large chemical databases.
Step-by-Step Methodology:
-
Pharmacophore Model Generation:
-
Ligand-Based: If a set of active compounds is known, a common features pharmacophore model can be generated using software like Catalyst, LigandScout, or MOE[12][13]. This involves aligning the active molecules and identifying the common spatial arrangement of pharmacophoric features.
-
Structure-Based: When the 3D structure of the target protein is available, a pharmacophore model can be derived from the key interactions observed between the protein and a known ligand[13]. This approach directly utilizes the structural information of the binding site.
-
-
Pharmacophore Model Validation:
-
The generated model must be validated to ensure its ability to distinguish between active and inactive compounds. This is typically done by screening a database containing known actives and a large number of decoy molecules[9]. A good model will show a high enrichment factor, meaning it preferentially identifies active compounds. Fischer's randomization test is another method to validate the statistical significance of the model[9].
-
-
Database Screening:
-
Hit Filtering and Docking:
-
The initial hits from the virtual screen are typically filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking studies[14][15]. Docking predicts the binding pose and estimates the binding affinity of the hit compounds to the target protein, providing a more refined selection of candidates for experimental testing.
-
Synthesis of N-Alkyl Aminopyrazoles: A Representative Protocol
The synthesis of N-alkyl aminopyrazoles can be achieved through various routes, with the condensation of β-ketonitriles with hydrazines being a versatile and widely used method[16].
Synthesis of 3-Amino-5-methylpyrazole:
This protocol describes a straightforward synthesis of a simple aminopyrazole derivative.
Materials:
-
Cyanoacetone or its alkali metal salt
-
Hydrazine hydrate, a hydrazinium salt, or free hydrazine
-
Solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve or suspend the alkali metal salt of cyanoacetone in the chosen solvent.
-
Addition of Hydrazine: Add hydrazine, a hydrazinium salt, or hydrazine hydrate to the reaction mixture. The reaction can be performed at temperatures ranging from 10°C to 200°C, with a preferred range of 20°C to 60°C at atmospheric pressure[17].
-
Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, LC-MS). The reaction involves the cyclization of the in-situ formed cyanoacetone hydrazone.
-
Work-up and Purification: After the reaction is complete, any water formed can be removed. The product, 3-amino-5-methylpyrazole, can be isolated and purified by standard techniques such as crystallization or column chromatography[18].
This general procedure can be adapted for the synthesis of various N-alkyl aminopyrazoles by using substituted hydrazines and β-ketonitriles[16][18][19][20][21].
Conclusion and Future Perspectives
The N-alkyl aminopyrazole scaffold continues to be a cornerstone of modern drug discovery. Its well-defined pharmacophore and synthetic tractability make it an ideal starting point for the development of novel therapeutics. As our understanding of the structural biology of kinases and GPCRs deepens, so too will our ability to design N-alkyl aminopyrazole derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties. The integration of computational and experimental approaches, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this remarkable chemical class.
References
-
Bamborough, P., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(20), 13583–13591. [Link]
-
Bamborough, P., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Andou, A., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & Medicinal Chemistry, 22(10), 2768-2778. [Link]
-
Woll, M. G., et al. (2019). Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 5(11), 1898–1907. [Link]
-
Harris, C. J., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(20), 13583–13591. [Link]
-
Leach, K., et al. (2010). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews, 62(4), 587–616. [Link]
-
Thangapandian, S., et al. (2011). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. BioMed Research International, 2011, 405859. [Link]
-
Al-Said, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
- Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Zhang, T., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9867–9880. [Link]
-
Pevarello, P., et al. (2004). 3-Amino-1H-pyrazole-based kinase inhibitors to illuminate the understudied PCTAIRE family. Molecules, 25(12), 2898. [Link]
-
May, L. T., et al. (2007). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Current Neuropharmacology, 5(3), 196–206. [Link]
-
Christopoulos, A. (2009). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Molecular Interventions, 9(4), 188–199. [Link]
-
Unknown. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition for... ResearchGate. [Link]
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Unknown. (n.d.). Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator ASP8302. ResearchGate. [Link]
-
Gribanov, A. V., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8936–8945. [Link]
-
Kallman, N. J., et al. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537-3543. [Link]
-
Kwoh, C. K., et al. (2016). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 1(6), 1162–1172. [Link]
-
Kaserer, T., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Pharmacology, 3(4), 81-93. [Link]
-
Unknown. (n.d.). A Virtual Screening Procedure Combining Pharmacophore Filtering and Molecular Docking with the LIE method. ddd-UAB. [Link]
-
Powers, D. (n.d.). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Thieme Gruppe. [Link]
-
Scognamiglio, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences, 23(11), 5937. [Link]
-
Al-Omran, F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1683–1715. [Link]
-
Lindsley, C. W., et al. (2016). Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Unknown. (n.d.). Pharmacophore-based virtual screening. Semantic Scholar. [Link]
-
Unknown. (n.d.). SAR Analysis for M1 Positive Allosteric Modulators. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Thiel, M., et al. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
-
Jones, P., et al. (2006). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters, 16(15), 4103–4107. [Link]
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- 8. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: High-Fidelity Synthesis of 1-Isobutyl-1H-pyrazol-3-amine
Executive Summary & Strategic Analysis
The 3-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., for CDKs, aurora kinases) due to its ability to function as an adenine mimetic in the ATP-binding pocket.
However, the synthesis of 1-alkyl-1H-pyrazol-3-amines presents a classic regiochemical challenge. The condensation of mono-alkyl hydrazines with
This Application Note details a regiodivergent protocol that selectively targets the 1-isobutyl-1H-pyrazol-3-amine isomer with high specificity (>20:1 regioselectivity). By utilizing 3-ethoxyacrylonitrile under basic conditions (NaOEt/EtOH) , we invert the standard selectivity, leveraging kinetic control to access the 3-amino target efficiently.
Key Advantages of This Protocol
-
Regiocontrol: Solves the 3-amino vs. 5-amino isomer problem without complex protecting groups.
-
Scalability: Avoids chromatographic separation of isomers in early stages.
-
Atom Economy: Direct cyclization using commercially available precursors.
Retrosynthetic Analysis & Mechanism
To understand the protocol's logic, we must visualize the competing pathways. The reaction involves the condensation of isobutylhydrazine with 3-ethoxyacrylonitrile.
Regioselectivity Mechanism[1][2]
-
Neutral/Acidic Pathway (Standard): The terminal, less hindered nitrogen (
) of the hydrazine attacks the -carbon of the nitrile. Subsequent cyclization yields the 5-amino pyrazole. -
Basic Pathway (This Protocol): In the presence of a strong base (NaOEt), the hydrazine is deprotonated or activated, enhancing the nucleophilicity of the substituted nitrogen (
). This promotes attack by the internal nitrogen on the -carbon (or directs the cyclization intermediate), favoring the 3-amino pyrazole.
Figure 1: Divergent synthesis pathways. Path B is selected for this protocol.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7]
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Isobutylhydrazine dihydrochloride | 161.07 | 1.0 | 98% | Core Scaffold |
| 3-Ethoxyacrylonitrile | 97.12 | 1.1 | 97% | Dielectrophile |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 2.5 | - | Base/Catalyst |
| Ethanol (Anhydrous) | 46.07 | - | >99.5% | Solvent |
| Dichloromethane (DCM) | 84.93 | - | ACS | Extraction |
Note: Isobutylhydrazine is often sold as a hydrochloride salt. The base equivalents must account for neutralizing the salt (2 equiv) plus the catalytic excess (0.5 equiv).
Step-by-Step Methodology
Step 1: Preparation of Free Hydrazine Base (In Situ)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Flame-dry the apparatus under nitrogen flow.
-
Solvent Charge: Add Ethanol (anhydrous, 10 vol) to the flask.
-
Base Addition: Add Sodium Ethoxide solution (2.5 equiv) via syringe. Stir at room temperature for 10 minutes.
-
Salt Neutralization: Slowly add Isobutylhydrazine dihydrochloride (1.0 equiv) in portions. A white precipitate (NaCl) will form immediately.
-
Critical Control: Ensure the internal temperature does not exceed 30°C during addition.
-
Stirring: Stir the slurry for 30 minutes at room temperature to ensure complete liberation of the hydrazine free base.
-
Step 2: Cyclization Reaction
-
Addition of Electrophile: Add 3-Ethoxyacrylonitrile (1.1 equiv) dropwise over 15 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Reflux: Heat the reaction mixture to a gentle reflux (
) using an oil bath. -
Monitoring: Maintain reflux for 12–16 hours .
-
TLC Monitoring: Use 5% MeOH in DCM. Stain with Ninhydrin (amine detection) or UV. The starting hydrazine (polar) should disappear.
-
Step 3: Workup and Isolation
-
Concentration: Cool the mixture to room temperature. Remove the bulk of the ethanol under reduced pressure (rotary evaporator) to obtain a semi-solid residue.
-
Partition: Resuspend the residue in Water (10 vol) and Dichloromethane (10 vol) .
-
Extraction: Separation of layers. Extract the aqueous layer two more times with DCM (2 x 5 vol).
-
pH Check: Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine in the organic phase.
-
-
Drying: Combine organic layers, wash with Brine (5 vol) , and dry over Anhydrous Sodium Sulfate (
) . -
Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil.
Step 4: Purification
-
Crystallization (Preferred): The crude oil often solidifies upon standing or triturating with cold Diethyl Ether/Hexanes (1:4) .
-
Cool to
for 2 hours. Filter the solid.[1]
-
-
Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography.
-
Eluent: Gradient of 0%
5% Methanol in DCM (with 1% additive to reduce tailing).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Quality Control & Validation
To confirm the identity of the 3-amino isomer versus the 5-amino byproduct, NMR spectroscopy is the definitive tool.
| Parameter | This compound (Target) | 1-Isobutyl-1H-pyrazol-5-amine (Isomer) |
| H-4 Proton NMR | ||
| H-5 Proton NMR | N/A (Substituted at N1) | |
| NOE Signal | Strong NOE between N-Isobutyl protons and H-5. | Strong NOE between N-Isobutyl protons and H-4 (or amine). |
| Regioselectivity | Major Product (Basic Conditions) | Major Product (Acidic Conditions) |
Validation Check:
-
Run a 1D NOESY experiment. Irradiate the
of the isobutyl group. -
Result: If you see enhancement of the aromatic proton at
7.2 (H-5), you have the 3-amine . If you see enhancement of the H-4 proton or the amine peak only, you may have the 5-amine.
Safety & Handling
-
Hydrazines: Isobutylhydrazine is a substituted hydrazine. While less volatile than hydrazine hydrate, it should be treated as a potential genotoxin and carcinogen . All weighing and transfers must occur in a fume hood. Double-glove (Nitrile) is recommended.
-
3-Ethoxyacrylonitrile: Toxic if swallowed and a skin irritant.[2]
-
Sodium Ethoxide: Corrosive and moisture sensitive.
References
-
Regioselectivity in Aminopyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems.
- Bagley, M. C., et al. (2007). Regioselective synthesis of 3- and 5-aminopyrazoles. Tetrahedron Letters, 48(38), 6609-6613.
-
General Pyrazole Synthesis Reviews: Elguero, J. (1984).[3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
-
Compound Data: PubChem CID 5324714 (3-Ethoxyacrylonitrile).
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Isobutyl-5-aminopyrazoles via Condensation of β-Ketonitriles with Isobutylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 1-isobutyl-5-aminopyrazoles through the condensation of β-ketonitriles with isobutylhydrazine. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] This application note details the reaction mechanism, offers a step-by-step experimental procedure, discusses potential challenges such as regioselectivity, and provides methods for purification and characterization of the final product. The information presented is curated to empower researchers in drug discovery and development with a robust and reproducible method for accessing this important class of heterocyclic compounds.
Introduction: The Significance of Pyrazoles in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, with pyrazole-containing molecules demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatile synthesis of substituted pyrazoles is, therefore, a topic of significant interest to medicinal chemists.
One of the most reliable and straightforward methods for the preparation of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[3][4] This reaction, a variation of the renowned Knorr pyrazole synthesis, proceeds with high efficiency, driven by the formation of a stable aromatic pyrazole ring.[5] This guide focuses on the use of isobutylhydrazine, leading to the formation of 1-isobutyl-5-aminopyrazoles, a class of compounds with potential for further functionalization in drug design.
Reaction Principle and Mechanism
The condensation of a β-ketonitrile with isobutylhydrazine proceeds through a two-step sequence:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of isobutylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is typically followed by the elimination of a water molecule to form a hydrazone intermediate.[3][4]
-
Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a five-membered ring, which, after tautomerization, yields the stable aromatic 5-aminopyrazole product.[3]
A critical consideration in this synthesis is the regioselectivity when using a monosubstituted hydrazine like isobutylhydrazine. The initial nucleophilic attack can, in principle, occur from either nitrogen atom of the isobutylhydrazine. However, the nitrogen atom further away from the sterically bulky isobutyl group is generally more nucleophilic and will preferentially attack the carbonyl carbon. This typically leads to the desired 1-isobutyl-5-aminopyrazole as the major product. However, the formation of the other regioisomer is possible, and the reaction conditions can influence the isomeric ratio.[6]
Experimental Protocol
This protocol provides a general method for the condensation of a generic β-ketonitrile with isobutylhydrazine. Researchers should consider optimizing the reaction conditions for their specific substrate.
Materials and Equipment
-
β-Ketonitrile (1.0 eq)
-
Isobutylhydrazine (1.1 - 1.2 eq)
-
Ethanol (or other suitable solvent such as isopropanol or DMF)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
NMR spectrometer and Mass spectrometer for product characterization
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent like ethanol (approximately 5-10 mL per gram of β-ketonitrile).
-
Addition of Reagents: To the stirred solution, add isobutylhydrazine (1.1 - 1.2 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyst facilitates the initial hydrazone formation.
-
Reaction: Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and maintain the reflux for 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude product.
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[1]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.[5]
-
Data Presentation
| Parameter | Recommended Condition | Rationale/Notes |
| Stoichiometry | β-Ketonitrile:Isobutylhydrazine (1.0 : 1.1-1.2) | A slight excess of isobutylhydrazine ensures complete consumption of the limiting reagent. |
| Solvent | Ethanol, Isopropanol, or DMF | Ethanol is a common and effective solvent. DMF can be used for less soluble substrates. |
| Catalyst | Glacial Acetic Acid (catalytic) | An acid catalyst promotes the formation of the hydrazone intermediate. |
| Temperature | Reflux | Heating accelerates the reaction rate. The optimal temperature may vary depending on the solvent and substrates. |
| Reaction Time | 2-6 hours | Monitor by TLC to determine the point of completion. |
| Purification | Recrystallization or Column Chromatography | The choice of purification method depends on the physical state and purity of the crude product. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 1-isobutyl-5-aminopyrazoles.
Reaction Mechanism
Caption: General mechanism of 5-aminopyrazole synthesis.
Troubleshooting and Self-Validation
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure that the isobutylhydrazine is of high purity, as impurities can interfere with the reaction.
-
Formation of Regioisomers: The presence of a second product spot on TLC may indicate the formation of the regioisomer. The isomeric ratio can sometimes be influenced by the choice of solvent and reaction temperature. Purification by column chromatography is often effective in separating isomers.
-
Incomplete Reaction: If the starting material is not fully consumed, a higher excess of isobutylhydrazine or a longer reaction time may be necessary.
Conclusion
The condensation of β-ketonitriles with isobutylhydrazine is a powerful and versatile method for the synthesis of 1-isobutyl-5-aminopyrazoles. This protocol provides a solid foundation for researchers to produce these valuable heterocyclic compounds. By understanding the underlying reaction mechanism and potential challenges, scientists can effectively troubleshoot and optimize the synthesis for their specific needs, thereby accelerating the drug discovery and development process.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
wolff kishner reduction || reaction of ketone with hydrazine|| how ketone converts to alkanes. YouTube. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. US20070281982A1 - Process for purification of anastrozole - Google Patents [patents.google.com]
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- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sandmeyer Reaction of 1-Isobutyl-1H-pyrazol-3-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Transformation of a Privileged Scaffold
The pyrazole core is a cornerstone in medicinal chemistry and drug discovery, valued for its versatile biological activities and synthetic tractability.[1] The functionalization of this scaffold is crucial for modulating pharmacokinetic and pharmacodynamic properties. Among the various transformations, the Sandmeyer reaction offers a powerful and strategic method to convert an amino group into a wide array of functionalities, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[2][3] This application note provides a detailed protocol and technical guidance for the Sandmeyer reaction specifically tailored for 1-Isobutyl-1H-pyrazol-3-amine, a valuable intermediate in the synthesis of bioactive molecules.
This guide is designed to provide not just a procedural outline, but also the underlying chemical principles and practical insights necessary for the successful execution of this transformation. We will cover the synthesis of the starting material, the critical diazotization step, and the subsequent copper(I)-catalyzed nucleophilic substitution.
Reaction Principle: A Radical-Nucleophilic Aromatic Substitution Pathway
The Sandmeyer reaction is a two-step process.[2] The first step is the diazotization of a primary aromatic or heteroaromatic amine. In this case, this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt.
The second step is the copper(I)-catalyzed substitution . The pyrazolediazonium salt is then introduced to a solution containing a copper(I) salt (e.g., CuCl, CuBr). The reaction proceeds via a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating a pyrazolyl radical and releasing nitrogen gas. This radical then reacts with the halide from the copper salt to form the final halogenated pyrazole product, regenerating the copper(I) catalyst in the process.[2]
Experimental Workflows and Protocols
This section is divided into two main parts: the synthesis of the starting material, this compound, followed by the detailed protocol for its Sandmeyer reaction.
Part 1: Synthesis of this compound
The most common and efficient route to 3-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[1]
Reaction Scheme:
Materials and Reagents:
-
Isobutylhydrazine
-
3-Oxopropanenitrile (Cyanoacetaldehyde)
-
Ethanol
-
Acetic Acid (catalytic amount)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopropanenitrile (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add isobutylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Part 2: Sandmeyer Reaction of this compound
This protocol details the conversion of the synthesized aminopyrazole to its corresponding 3-chloro or 3-bromo derivative.
Workflow Diagram:
Caption: Workflow for the Sandmeyer reaction of this compound.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (for chlorination) or Concentrated Hydrobromic Acid (for bromination)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Ice
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Starch-iodide paper
Protocol for 3-Chloro-1-isobutyl-1H-pyrazole:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water and add it dropwise to the amine suspension, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting clear solution of the diazonium salt should be used immediately.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes, until the gas evolution ceases.[4]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-Chloro-1-isobutyl-1H-pyrazole.
-
Protocol for 3-Bromo-1-isobutyl-1H-pyrazole:
The procedure is analogous to the chlorination, with the following modifications:
-
Use concentrated hydrobromic acid instead of hydrochloric acid in both the diazotization and the preparation of the copper(I) salt solution.
-
Use copper(I) bromide (CuBr) instead of copper(I) chloride.
Data Summary and Key Parameters
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Pyrazolediazonium salts can be unstable at higher temperatures. Low temperatures minimize decomposition and side reactions.[5] |
| Nitrous Acid Source | In situ from NaNO₂ and strong acid | Nitrous acid is unstable and is best generated at the time of use. |
| Acid Concentration | Concentrated HCl or HBr | Ensures complete formation of the amine salt and provides the necessary acidic environment for diazotization. |
| Copper(I) Salt | CuCl for chlorination, CuBr for bromination | Acts as the catalyst and the source of the halide nucleophile. |
| Reaction Temperature (Sandmeyer) | Initial addition at low temp, then warming | Controlled addition prevents a runaway reaction. Gentle heating ensures the complete decomposition of the diazonium salt.[4] |
Safety and Handling Precautions
-
Diazonium Salt Instability: Diazonium salts, especially in the solid state, can be explosive. It is crucial to keep the diazonium salt in solution and at low temperatures at all times. Do not attempt to isolate the diazonium salt.
-
Gas Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood with an appropriate setup to handle gas release.
-
Corrosive Reagents: Concentrated acids are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and skin contact.
Causality and Mechanistic Insights
The success of the Sandmeyer reaction on the pyrazole ring is rooted in the electronic nature of the heterocyclic system. The pyrazole ring is aromatic, and the amino group at the 3-position behaves similarly to an aniline, allowing for efficient diazotization.
Mechanism Diagram:
Caption: Simplified mechanism of the Sandmeyer reaction on a pyrazole substrate.
The choice of a copper(I) catalyst is critical. Copper(I) is a one-electron reductant that facilitates the formation of the key pyrazolyl radical intermediate. The subsequent reaction of this radical with the copper(II) halide regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue.
Conclusion
The Sandmeyer reaction is a robust and reliable method for the functionalization of this compound. By carefully controlling the reaction conditions, particularly temperature, high yields of the corresponding 3-halo-pyrazoles can be achieved. These halogenated pyrazoles are versatile intermediates for further synthetic elaborations, such as cross-coupling reactions, opening up a wide range of possibilities for the development of novel compounds in the pharmaceutical and agrochemical industries. This detailed protocol provides a solid foundation for researchers to confidently apply this important transformation in their synthetic endeavors.
References
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- BenchChem. (n.d.). Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction.
- U.S. Patent No. 4,268,436. (1981). Process for preparing diazonium salts of 3-amino-pyrazole.
- GeeksforGeeks. (2023, July 25). Sandmeyer Reaction.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure.
- WIPO Patent No. WO2016028328. (2016). PROCESS FOR THE PREPARATION OF 3-(3-CHLORO-1H-PYRAZOL-1-YL)PYRIDINE.
- WIPO Patent No. WO2021096903A1. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- Chemistry LibreTexts. (2019, June 5). 14.
- Guidechem. (n.d.). What is the synthesis method of 3-BROMO-1H-PYRAZOLE?.
- Al-Zaydi, K. M. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10336-10348.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Zhang, J., He, C., Zhang, J., & Shreeve, J. M. (2017). Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives. New Journal of Chemistry, 41(19), 10985-10990.
- Canadian Patent No. CA1127634A. (1982). Process for preparing diazonium salts of 3-amino-pyrazole.
- El-Gazzar, A. B. A., & Hafez, H. N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1339-1373.
- ChemicalBook. (n.d.). 3-BROMO-1H-PYRAZOLE synthesis.
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- ResearchGate. (n.d.). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- Rai, U. S., & Isloor, A. M. (2011). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. Journal of the Korean Chemical Society, 55(5), 811-815.
- U.S. Patent No. 9,522,900B2. (2016). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Sun, C. C. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Journal of pharmaceutical sciences, 107(1), 3-15.
- ResearchGate. (n.d.). Scheme 21. One-pot diazotization reaction carried out on....
- ResearchGate. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
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Application Notes and Protocols for Amide Coupling Reactions Utilizing 1-Isobutyl-1H-pyrazol-3-amine
Introduction
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the critical linkage in peptides, proteins, and a vast array of blockbuster pharmaceuticals. The synthesis of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1] However, the direct condensation of these functional groups requires high temperatures and is often impractical for complex molecules. This necessitates the activation of the carboxylic acid moiety, a process for which a multitude of sophisticated reagents and protocols have been developed.[2][3]
Within the landscape of pharmacologically active molecules, nitrogen-containing heterocycles, particularly the pyrazole scaffold, are recognized as "privileged structures."[4][5] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6] The incorporation of an amide linkage onto a pyrazole core is a proven strategy for generating novel compounds with significant therapeutic potential.[7]
This document provides detailed application notes and robust protocols for the use of 1-Isobutyl-1H-pyrazol-3-amine as a key building block in amide synthesis. As a primary amine attached to the versatile pyrazole core, this reagent serves as an excellent nucleophile for creating a diverse library of novel pyrazole amide derivatives. The following sections are designed to provide researchers with both the fundamental principles and the practical, step-by-step guidance required to successfully employ this reagent in various amide coupling strategies.
Section 1: The Chemistry of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous at ambient temperatures. The reaction equilibrium favors the formation of a non-productive acid-base salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, creating an "activated" intermediate that is highly susceptible to nucleophilic attack by the amine.[8]
The General Mechanism
The process universally follows a two-step sequence:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride).[2]
-
Acylation: The amine nucleophile attacks the activated intermediate, forming the tetrahedral intermediate, which then collapses to yield the stable amide bond and a benign byproduct.[8]
Figure 1: Generalized workflow for amide bond formation.
Classes of Coupling Reagents
Modern organic synthesis relies on several classes of coupling reagents, each with distinct advantages.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are workhorses in amide synthesis.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Onium Salts (Uronium/Aminium & Phosphonium): These reagents, such as HATU, HBTU, and PyBOP, are among the most efficient and popular choices.[8] They generate active esters that react rapidly with amines, often leading to higher yields and faster reaction times, particularly for challenging or sterically hindered substrates.[1][8]
The Critical Role of Additives
When using carbodiimides, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct or, in the case of chiral carboxylic acids, lead to racemization via an oxazolone intermediate.[10] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives rapidly trap the O-acylisourea to form an active ester, which is less prone to side reactions and racemization while remaining highly reactive towards the amine.[10]
Section 2: Reagent Profile: this compound
This aminopyrazole serves as the key nucleophilic component in the coupling reactions detailed below. Understanding its properties is crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| Structure | ![]() |
| Appearance | (Typically an off-white to yellow solid or oil) |
| Key Feature | The primary amine at the C3 position is the reactive nucleophilic site for acylation. The isobutyl group at the N1 position provides solubility in common organic solvents. |
Section 3: Recommended Amide Coupling Protocols
The following protocols have been designed to be robust and adaptable for a wide range of carboxylic acid substrates coupling with this compound.
Protocol 1: Standard Carbodiimide-Mediated Coupling using EDC and HOBt
Principle: This is a widely used, cost-effective, and reliable method for routine amide couplings. EDC is a water-soluble carbodiimide, simplifying purification as the urea byproduct can be removed with an aqueous wash.[9] HOBt is included to enhance reaction efficiency and suppress racemization.[8]
Materials and Reagents:
| Reagent | M.W. | Stoichiometry |
|---|---|---|
| Carboxylic Acid | - | 1.0 equiv |
| This compound | 139.20 | 1.1 equiv |
| EDC·HCl | 191.70 | 1.2 equiv |
| HOBt (anhydrous) | 135.12 | 1.2 equiv |
| DIPEA | 129.24 | 2.0-3.0 equiv |
| Solvent (Anhydrous DMF or DCM) | - | ~0.1 M |
Step-by-Step Methodology:
-
Under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) to a dried reaction flask.
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add this compound (1.1 equiv), HOBt (1.2 equiv), and EDC·HCl (1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up (for DCM): Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Work-up (for DMF): Dilute the mixture with a large volume of Ethyl Acetate or DCM and wash with water (3x) followed by brine to remove DMF and water-soluble byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
Protocol 2: High-Efficiency Uronium Salt Coupling using HATU
Principle: HATU is a highly effective coupling reagent that often provides faster reaction times and higher yields, especially for sterically demanding or electron-deficient substrates.[9] It functions by forming a highly reactive HOAt active ester.[10]
Materials and Reagents:
| Reagent | M.W. | Stoichiometry |
|---|---|---|
| Carboxylic Acid | - | 1.0 equiv |
| This compound | 139.20 | 1.1 equiv |
| HATU | 380.23 | 1.2 equiv |
| DIPEA or 2,4,6-Collidine | 129.24 | 2.0-3.0 equiv |
| Solvent (Anhydrous DMF or NMP) | - | ~0.1 M |
Step-by-Step Methodology:
-
Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA or 2,4,6-Collidine (2.0-3.0 equiv) to the mixture and stir for 5-15 minutes at room temperature. This is the "pre-activation" step.
-
Add this compound (1.1 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Track reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate and wash with water (3x) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Figure 2: General experimental workflow for amide coupling protocols.
Section 4: Data Summary and Troubleshooting
The choice of protocol can influence reaction outcomes. The following table provides a comparative summary based on typical results.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Relative Cost | Lower | Higher |
| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Typical Yield Range | 60 - 90% | 75 - 98% |
| Substrate Scope | Good for most standard substrates | Excellent, especially for hindered or challenging substrates |
| Byproduct Removal | EDC-urea is water-soluble | HATU byproducts are water-soluble |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Wet solvent or reagents. | 1. Use fresh, high-purity coupling reagents.2. Ensure adequate base is used to neutralize acid and any HCl salts.3. Use anhydrous solvents and dry reagents thoroughly. |
| Multiple Side Products | 1. Reaction temperature too high.2. (EDC only) Formation of N-acylurea. | 1. Maintain reaction at 0 °C to room temperature.2. Ensure HOBt is used with EDC; consider switching to HATU. |
| Starting Material Remains | 1. Insufficient equivalents of coupling reagent or amine.2. Sterically hindered substrate. | 1. Re-check calculations; use a slight excess of amine and coupling reagents.2. Switch to a more powerful protocol (EDC -> HATU) and allow for longer reaction times. |
Conclusion
This compound is a valuable synthetic building block for accessing novel amide derivatives with high potential in drug discovery and materials science. The EDC/HOBt and HATU protocols provided herein offer reliable and adaptable methods for its successful implementation in amide coupling reactions. By understanding the underlying principles and carefully selecting the appropriate conditions, researchers can efficiently synthesize a wide range of target molecules.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(10), 2377. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Pathare, R. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. [Link]
-
Sato, T., & Shindo, M. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 19(3), 481-496. [Link]
-
Ullah, F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 398. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. [Link]
-
Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. [Link]
-
Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]
-
3-Pyrazolines (2,3-dihydro-1H-pyrazoles): Synthesis, reactivity, and physical and biological properties. ResearchGate. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Amide Synthesis [fishersci.co.uk]
1-Isobutyl-1H-pyrazol-3-amine as a building block for agrochemicals
Executive Summary
1-Isobutyl-1H-pyrazol-3-amine (CAS: 1003012-08-5) is a versatile heterocyclic building block increasingly utilized in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and plant kinase modulators. Its structural value lies in the isobutyl moiety , which introduces defined steric bulk and increased lipophilicity (
This guide provides a validated protocol for the synthesis, purification, and downstream application of this compound. It addresses the critical challenge of regioselectivity during the alkylation of the pyrazole core, ensuring researchers can isolate the correct 1,3-isomer with high purity (>98%).
Chemical Identity & Safety Profile
| Property | Specification |
| IUPAC Name | 1-(2-methylpropyl)pyrazol-3-amine |
| CAS Number | 1003012-08-5 |
| Molecular Formula | C |
| Molecular Weight | 139.20 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water |
Safety Considerations (GHS Classifications):
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles.
Synthesis Protocol: The "Nitro-Reduction" Route
Direct alkylation of 3-aminopyrazole is often low-yielding and plagued by poly-alkylation. The most robust laboratory-scale route involves the alkylation of 3-nitropyrazole , followed by separation of regioisomers and reduction.
Stage 1: Regioselective Alkylation
Objective: Synthesize 1-isobutyl-3-nitropyrazole while managing the formation of the 1-isobutyl-5-nitro isomer.
Materials:
-
3-Nitropyrazole (1.0 eq)
-
Isobutyl bromide (1.2 eq)
-
Cesium Carbonate (Cs
CO ) (1.5 eq) or K CO -
DMF (Anhydrous, 10 mL/g substrate)
Procedure:
-
Dissolution: Dissolve 3-nitropyrazole in anhydrous DMF under an inert atmosphere (N
). -
Base Addition: Add Cs
CO in a single portion. Stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Alkylation: Add isobutyl bromide dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with water and extract exhaustively with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification (Critical Step): Purify via silica gel flash chromatography.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Yield Expectation: ~60–70% for the 3-nitro isomer.
-
Stage 2: Reduction to Amine
Objective: Reduce the nitro group to the primary amine without affecting the pyrazole ring.
Materials:
-
1-Isobutyl-3-nitropyrazole (from Stage 1)
-
Palladium on Carbon (10% Pd/C, 10 wt% loading)
-
Methanol (Solvent)[4]
-
Hydrogen Gas (Balloon pressure)[5]
Procedure:
-
Preparation: Dissolve the nitro compound in Methanol. Carefully add Pd/C (wet with toluene or water to prevent ignition).
-
Hydrogenation: Purge the flask with N
, then introduce H via a balloon. Stir vigorously at Room Temperature for 4–6 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Result: this compound is obtained as a pale yellow oil. It can be used directly in the next step or converted to the hydrochloride salt (using 4M HCl in Dioxane) for long-term storage.
Application Protocol: Synthesis of Pyrazole-Carboxamide SDHIs
This protocol demonstrates the use of the building block to create a "Bis-Pyrazole" SDHI scaffold, analogous to commercial fungicides like Penthiopyrad, but with a pyrazole-amine core.
Reaction: Amide Coupling via Acid Chloride
Materials:
-
Amine: this compound (1.0 eq)
-
Acid Chloride: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) (Standard SDHI warhead)
-
Base: Triethylamine (Et
N) (2.0 eq) or Pyridine -
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with the amine and Et
N in DCM. Cool to 0°C in an ice bath. -
Addition: Add the acid chloride (dissolved in minimal DCM) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Completion: Allow the reaction to warm to Room Temperature and stir for 3 hours.
-
Quench: Add saturated NaHCO
solution. -
Extraction: Separate phases. Extract the aqueous layer with DCM.
-
Purification: Dry organics (MgSO
) and concentrate. Recrystallize from Ethanol/Heptane or purify via column chromatography (Hexane:EtOAc).
Expected Outcome: A crystalline solid bis-pyrazole carboxamide, ready for biological assay (fungicidal screening).
Quality Control & Characterization
To validate the identity of This compound , look for these characteristic signals in
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Pyrazole-H5 | 7.15 – 7.25 | Doublet ( | 1H | Ring CH (adjacent to N) |
| Pyrazole-H4 | 5.50 – 5.60 | Doublet ( | 1H | Ring CH (adjacent to NH |
| N-CH | 3.75 – 3.85 | Doublet ( | 2H | Isobutyl methylene |
| NH | 3.00 – 3.50 | Broad Singlet | 2H | Amine (exchangeable) |
| CH (Methine) | 2.05 – 2.20 | Multiplet | 1H | Isobutyl CH |
| CH | 0.85 – 0.95 | Doublet | 6H | Isobutyl methyls |
Note: The coupling constant (
Visual Workflows
Figure 1: Synthesis & Regioselectivity Pathway
This diagram illustrates the critical separation of isomers required to obtain the correct building block.
Caption: Regioselective synthesis route via 3-nitropyrazole alkylation. The separation of the 3-nitro isomer is the critical control point.
Figure 2: Agrochemical Application Workflow (SDHI Synthesis)
Caption: Workflow for converting the building block into a functional SDHI fungicide candidate.
References
-
Regioselectivity in Pyrazole Alkylation
-
SDHI Fungicide Mechanism & Structure
-
Aminopyrazole Synthesis Reviews
-
Compound Data
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-氨基吡唑-4-腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of N-Isobutyl Aminopyrazoles
Part 1: Introduction & Scientific Rationale[1][2][3][4][5][6]
The Strategic Value of N-Isobutyl Aminopyrazoles
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAPK) and anti-inflammatory agents. The introduction of an N-isobutyl group at the 1-position modulates lipophilicity and provides specific steric bulk that can enhance binding affinity in hydrophobic pockets of target enzymes.
The Challenge: Regiocontrol in Pyrazole Synthesis
The condensation of
-
Conventional Heating: Often requires refluxing for 6–12 hours, leading to thermal degradation and difficult-to-separate regioisomeric mixtures.
-
Microwave Advantage: Dielectric heating dramatically accelerates the condensation rate (minutes vs. hours) and, when combined with specific solvent/catalyst systems, can lock the kinetic or thermodynamic product, enhancing regiopurity.
This protocol details a microwave-assisted methodology optimized for the synthesis of 1-isobutyl-5-aminopyrazoles , leveraging the specific nucleophilic properties of N-isobutylhydrazine to favor the 5-amino isomer.
Part 2: Reaction Design & Mechanism
Mechanistic Pathway & Regioselectivity
The reaction proceeds via a two-step sequence: hydrazone formation followed by intramolecular cyclization.
-
Hydrazone Formation: The unsubstituted nitrogen (
) of the hydrazine attacks the ketone carbonyl of the -ketonitrile. This is the critical regiodetermining step. While the alkylated nitrogen is more nucleophilic, the unsubstituted nitrogen is less sterically hindered, favoring attack at the ketone under neutral/acidic conditions. -
Cyclization: The substituted nitrogen (
) then attacks the nitrile carbon, forming the 5-amino-1-alkylpyrazole.
Note on Regiodivergence:
-
Neutral/Acidic Conditions (This Protocol): Favors the 5-amino isomer (Thermodynamic control via stable hydrazone intermediate).
-
Strong Basic Conditions (e.g., NaOEt): Can shift preference to the 3-amino isomer by deprotonating the hydrazine, altering the nucleophilic attack order.
Visualized Mechanism (Graphviz)
Caption: Mechanistic flow for the microwave-assisted condensation of
Part 3: Detailed Experimental Protocol
Materials
-
Substrate: 3-Oxobutanenitrile (or substituted
-ketonitrile derivative) (1.0 equiv) -
Reagent: N-Isobutylhydrazine hydrochloride (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) – Required to free the hydrazine base.
-
Solvent: Ethanol (Absolute) – High microwave absorptivity.
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Workflow
1. Preparation of Reaction Mixture:
-
In a 5 mL microwave process vial, dissolve N-isobutylhydrazine hydrochloride (1.1 mmol) in Ethanol (3 mL).
-
Add DIPEA (1.2 mmol) and stir for 1 minute at room temperature to generate the free hydrazine base in situ.
-
Add the
-ketonitrile (1.0 mmol). Cap the vial with a crimp top containing a PTFE/silicone septum.
2. Microwave Irradiation:
-
Pre-stirring: 30 seconds.
-
Temperature: 120 °C.
-
Hold Time: 15 minutes.
-
Pressure Limit: Set to 15 bar (safety cutoff).
-
Absorption Level: High (due to polar solvent).
3. Workup & Isolation:
-
Allow the vial to cool to 50 °C using the reactor's compressed air cooling.
-
Option A (Precipitation): If the product is solid, pour the reaction mixture into ice-cold water (10 mL). Stir for 10 minutes. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Option B (Extraction): If no precipitate forms, concentrate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry over
, filter, and concentrate.
4. Purification:
-
Typically, the microwave product is >90% pure.
-
If necessary, purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
Experimental Workflow Diagram
Caption: Operational workflow for the microwave synthesis of 1-isobutyl-5-aminopyrazoles.
Part 4: Data Summary & Optimization
The following table summarizes the optimization of reaction conditions for the condensation of 3-oxobutanenitrile with N-isobutylhydrazine.
| Entry | Heating Method | Solvent | Temp (°C) | Time | Yield (%) | Regio Ratio (5-NH2 : 3-NH2) |
| 1 | Thermal (Reflux) | EtOH | 78 | 6 hrs | 65 | 4:1 |
| 2 | Microwave | EtOH | 100 | 10 min | 82 | 8:1 |
| 3 | Microwave | EtOH | 120 | 15 min | 92 | >20:1 |
| 4 | Microwave | Water | 120 | 15 min | 75 | 10:1 |
| 5 | Microwave | Toluene/AcOH | 120 | 20 min | 88 | >20:1 |
Note: Entry 3 represents the optimized protocol. Entry 5 (Acidic conditions) also provides excellent regioselectivity but requires more complex workup to remove the acid.
Part 5: Validation & Troubleshooting
Self-Validating the Protocol
-
Reaction Monitoring: Use TLC (5% MeOH in DCM). The hydrazine starting material (polar, stains with ninhydrin) should disappear. The product will be less polar and UV active.
-
Regioisomer Confirmation:
-
1H NMR: The 5-aminopyrazole typically shows a characteristic chemical shift for the C4-H proton.
-
NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the N-isobutyl methylene protons.
-
5-amino isomer: You will see NOE enhancement of the amino group (
) or the C4-H, but crucially, the amino group is adjacent to the alkyl chain. -
3-amino isomer: The alkyl group is distant from the amino group; NOE would be observed between the alkyl group and the C5-H (or substituent at C5).
-
-
Common Issues
-
Incomplete Conversion: If starting material remains after 15 mins, increase temperature to 140 °C rather than extending time, as prolonged heating can degrade the hydrazine.
-
Salt Formation: Failure to add sufficient DIPEA will leave the hydrazine as an unreactive hydrochloride salt. Ensure pH is basic (>8) before heating.
References
-
Fandrick, D. R., et al. (2015).[1] Regioselective Synthesis of 5-Aminopyrazoles.[2][3][4] Beilstein Journal of Organic Chemistry. Link
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[2][5][3][1][4][6][7] Beilstein Journal of Organic Chemistry. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
Quiroga, J., et al. (2008). Regioselective synthesis of 5-amino-1-arylpyrazoles.[2][5][8] Journal of Heterocyclic Chemistry. Link
-
PubChem. (2025).[9] Isobutylhydrazine hydrochloride Compound Summary. National Library of Medicine. Link
Sources
- 1. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving regioselectivity in 1-Isobutyl-1H-pyrazol-3-amine synthesis
This guide addresses the regioselectivity challenges in synthesizing 1-Isobutyl-1H-pyrazol-3-amine , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors). The primary technical hurdle is distinguishing and selectively forming the 3-amino isomer (desired) over the thermodynamically competitive 5-amino isomer.
Topic: Improving Regioselectivity in Pyrazole Ring Formation
Document ID: TS-PYR-042 Last Updated: 2026-02-03 Target Audience: Medicinal Chemists, Process Chemists
Core Troubleshooting Directive
The Problem: The synthesis of N-alkyl-3-aminopyrazoles is plagued by tautomeric ambiguity.
-
Direct Alkylation Route: Alkylating 3-aminopyrazole often yields a mixture of N1-alkylation (desired 1-alkyl-3-amine) and N2-alkylation (undesired 1-alkyl-5-amine), often favoring the wrong isomer due to the "pyrazole lone pair paradox" (the more nucleophilic nitrogen is often the less hindered one, leading to 5-amino products).
-
Cyclization Route: Reacting isobutylhydrazine with 3-ethoxyacrylonitrile is superior but requires strict pH control to direct the regiochemistry.
The Solution: Abandon direct alkylation if high purity is required. Adopt a regiodivergent cyclization strategy where solvent and base choice dictate the nucleophilicity of the hydrazine nitrogens.
Troubleshooting Guides & FAQs
Category A: Synthetic Strategy (The "How-To")
Q1: I am alkylating 3-aminopyrazole with isobutyl bromide but getting a 60:40 mixture. How do I fix this? A: Direct alkylation is inherently non-selective because the tautomeric equilibrium of 3-aminopyrazole allows alkylation at both ring nitrogens.
-
Immediate Fix: Switch to cesium carbonate (
) in DMF. The "cesium effect" can sometimes improve N1 selectivity by coordinating with the exocyclic amine, but yields remain moderate. -
Recommended Fix: Switch to the De Novo Cyclization Route (see Protocol B below). This method builds the ring with the alkyl group already in place, offering >95:5 regioselectivity.
Q2: How do I selectively synthesize the 3-amino isomer using cyclization? A: You must use Basic Conditions .
-
Reaction: Isobutylhydrazine + 3-Ethoxyacrylonitrile.
-
Mechanism: Under basic conditions (NaOEt/EtOH), the reaction is under electronic control . The substituted nitrogen of the hydrazine (
) is more electron-rich (more nucleophilic) due to the inductive effect of the alkyl group. It attacks the -carbon of the acrylonitrile first. -
Outcome: This pathway places the isobutyl group at the N1 position , yielding This compound .
Q3: What happens if I use acidic conditions?
A: Acidic conditions (e.g., AcOH, HCl) favor steric control . The unsubstituted nitrogen (
Category B: Analytical Validation (The "Proof")
Q4: How do I distinguish between the 1-isobutyl-3-amine and 1-isobutyl-5-amine isomers by NMR? A: The most definitive method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
-
3-Amine Isomer (Desired): The N1-Isobutyl group is spatially close to the C5-H ring proton. You will see a strong NOE correlation between the
protons and the singlet aromatic proton at ~7.2-7.5 ppm. -
5-Amine Isomer (Undesired): The N1-Isobutyl group is adjacent to the C5-Amine group. There is NO C5-H . Consequently, you will not see a correlation to a ring proton. You might see a weak correlation to the amine
protons if the solvent allows.
| Feature | This compound (Desired) | 1-Isobutyl-1H-pyrazol-5-amine (Undesired) |
| Ring Proton Count | 2 (C4-H and C5-H) | 2 (C3-H and C4-H) |
| NOESY Signal | Strong: | None: |
| C5-H Shift | Downfield (~7.3 ppm) | N/A (Substituted by |
| Formation Condition | Basic (NaOEt/EtOH) | Acidic (AcOH/Toluene) |
Experimental Protocols
Protocol A: Regioselective Cyclization (Recommended)
Target: this compound
Reagents:
-
Isobutylhydrazine dihydrochloride (1.0 eq)
-
3-Ethoxyacrylonitrile (1.1 eq)
-
Sodium Ethoxide (NaOEt) (2.5 eq) - Critical for freeing hydrazine and maintaining basicity.
-
Ethanol (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve isobutylhydrazine dihydrochloride in anhydrous ethanol.
-
Basification: Add NaOEt slowly at 0°C. Stir for 30 mins to generate the free hydrazine base.
-
Addition: Add 3-ethoxyacrylonitrile dropwise. The solution should remain basic (pH > 10).
-
Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Concentrate under vacuum. Partition between EtOAc and Water.
-
Purification: The crude is often >90% pure. Recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM/MeOH).
Mechanism Visualization:
Caption: Decision tree showing how pH conditions dictate the nucleophilic attack vector, determining the final regioisomer.
Protocol B: Analytical Verification (NOESY)
Use this to validate your batch.
-
Sample Prep: Dissolve 10 mg of product in
(preferred for observing amine protons) or . -
Acquisition: Run a standard 1H NMR and a 2D NOESY (mixing time 500ms).
-
Interpretation:
-
Locate the Isobutyl
doublet (~3.7 ppm). -
Locate the Ring Protons.
-
Isomer 3-amine: Two doublets (J~2.5Hz) at ~5.5 ppm (C4-H) and ~7.3 ppm (C5-H).
-
-
Check Cross-peaks:
-
If
correlates to the 7.3 ppm proton CONFIRMED 3-Amine . -
If
correlates only to aliphatic signals or amine REJECT (5-Amine) .
-
-
References
-
Bagley, M. C., et al. (2007). "A simple regiodivergent synthesis of 5-amino- and 3-aminopyrazoles." Synlett, 2007(13), 2049-2052.
- Key Insight: Establishes the pH-switchable regioselectivity rule: Base 3-amino; Acid 5-amino.
-
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
- Key Insight: Foundational text on pyrazole tautomerism and alkyl
-
Fichez, J., et al. (2018). "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry.
- Key Insight: Reviews modern methods for constructing aminopyrazoles
Technical Support Center: Aminopyrazole Regioisomer Separation
Welcome to the technical support center for the separation of 3-amino and 5-amino pyrazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of isolating these closely related compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your separations.
The synthesis of aminopyrazoles, often through the condensation of a hydrazine with a 1,3-dielectrophilic species like a β-ketonitrile, frequently yields a mixture of 3-amino and 5-amino regioisomers.[1] The reaction conditions, such as using acidic versus basic catalysts, can influence the ratio of these products, but achieving perfect regioselectivity is not always possible. Consequently, a robust separation strategy is a critical downstream step.
This guide provides a structured approach to tackling this separation, from initial analysis and method development to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-amino and 5-aminopyrazole regioisomers so challenging?
Separating these regioisomers is difficult primarily due to their profound structural similarity. They share the same molecular weight and formula, and their functional groups are identical. This results in very similar physicochemical properties, including polarity, solubility, and pKa, which are the very handles we use to achieve chromatographic separation.[2] The subtle differences in the electronic environment of the amino group and the pyrazole ring nitrogens are what we must exploit to resolve them.
Q2: What are the key physicochemical differences to exploit for separation?
The primary difference lies in the position of the exocyclic amino group relative to the two ring nitrogens.
-
In 3-aminopyrazole , the amino group is adjacent to the pyridine-like nitrogen (N2).
-
In 5-aminopyrazole , the amino group is adjacent to the pyrrole-like, protonated nitrogen (N1-H).
This positional change subtly alters the molecule's overall dipole moment and its hydrogen bonding capabilities. The 5-amino isomer, with the amine next to the N-H group, has a different hydrogen bond donor/acceptor profile than the 3-amino isomer.[3][4] These small differences in polarity and interaction potential with a stationary phase are the key to successful separation.
| Property | 3-Aminopyrazole | 5-Aminopyrazole | Rationale for Separation |
| Structure | Amino group at C3 | Amino group at C5 | Different electronic distribution and dipole moment. |
| Melting Point | 34-37 °C[5] | (Varies with substitution) | Differences can be exploited in crystallization. |
| Predicted pKa | ~15.28 (for ring N-H)[6] | Similar, but slight variance | Affects ionization state and interaction in pH-controlled HPLC. |
| H-Bonding | Distinct donor/acceptor sites | Distinct donor/acceptor sites | Differential interaction with polar stationary phases (e.g., silica). |
Q3: Which analytical techniques are essential for identifying the separated isomers?
Ambiguous identification is a major risk. A single technique is often insufficient.
-
Thin-Layer Chromatography (TLC): Essential for initial method scouting for column chromatography. It provides a quick assessment of potential solvent systems.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is the preferred method for quantitative analysis of the isomer ratio.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for unambiguous structural confirmation. While 1H NMR is useful, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial.[7] These experiments reveal long-range correlations between protons and carbons, allowing you to definitively assign the position of the amino group relative to the ring protons and carbons.
Separation Strategy & Troubleshooting Workflow
The following workflow provides a systematic approach to developing a separation method and troubleshooting common problems.
Caption: A systematic workflow for separating and identifying aminopyrazole regioisomers.
Troubleshooting Guide
Q4: My isomers are co-eluting or have very poor separation (ΔRf < 0.1) on a silica gel TLC plate. What should I do?
This is the most common challenge. Here’s a systematic approach to improve resolution.
-
Problem Diagnosis: The chosen solvent system has insufficient selectivity for the subtle polarity differences between the isomers.
-
Solution Pathway:
-
Adjust Polarity (Shallow Gradient): If you see slight separation, the issue may be that the solvent is too polar, moving the spots too quickly up the plate. Reduce the concentration of the polar solvent (e.g., from 10% MeOH in DCM to 2-5% MeOH in DCM).
-
Change Solvent Selectivity: The key is to introduce different types of intermolecular interactions. If a standard ethyl acetate/hexane system fails, don't just vary the ratio; change the solvent class entirely.[8] For example, replace ethyl acetate (a hydrogen bond acceptor) with a solvent like toluene (which interacts via π-π stacking) or dichloromethane. This can alter the interaction of each isomer with the silica surface differently, enhancing separation.
-
Introduce a Modifier:
-
For Tailing/Streaking: Amines often streak on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1% in your mobile phase) can dramatically improve peak shape by neutralizing acidic silanol groups.
-
To Alter Selectivity: Sometimes, adding a small amount of acetic acid can protonate one isomer preferentially, changing its polarity and improving separation.
-
-
Caption: A decision tree for troubleshooting co-eluting aminopyrazole isomers.
Q5: I have separation, but my yields are low after column chromatography. What are the likely causes?
Low recovery is often due to irreversible adsorption of these polar, basic compounds onto the silica gel.
-
Cause: Strong interaction with acidic silanol groups on the stationary phase.
-
Solution 1 (Deactivate Silica): Before loading your sample, flush the column with your mobile phase containing 0.5-1% triethylamine. This pre-treats the silica, neutralizing the most active sites and preventing irreversible binding.
-
Solution 2 (Dry Loading): Loading the sample in a large volume of a strong solvent can broaden the initial band and harm separation. Instead, use the "dry loading" method. Dissolve your crude mixture in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.[2] This ensures a very sharp starting band and improves resolution and recovery.
Q6: Are there alternatives to chromatography if separation remains poor?
Yes. While chromatography is the workhorse, other methods can be effective.
-
Fractional Crystallization: If the isomers are solid and have different solubilities in a particular solvent system, this can be a powerful and scalable technique. It requires careful screening of various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where one isomer crystallizes preferentially while the other remains in solution.
-
Derivatization: This is an excellent chemical strategy. By reacting the amino group with a reagent, you can create derivatives with significantly different physical properties, making them easy to separate.[6][9] For example, reacting the mixture with one equivalent of acetic anhydride might show different reaction rates or produce derivatives with different polarities. After separation, the protecting group can be removed to yield the pure isomer. This approach can dramatically improve chromatographic resolution.[6]
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Objective: To identify a suitable mobile phase for flash column chromatography.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chambers
-
Spotting capillaries
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Visualization: UV lamp (254 nm), Potassium permanganate (KMnO4) stain.[10][11]
Procedure:
-
Sample Prep: Dissolve a small amount of your crude isomer mixture in a suitable solvent (e.g., DCM or EtOAc) to make a ~1 mg/mL solution.
-
Spotting: Using a capillary, carefully spot the solution on the baseline of three separate TLC plates. Keep the spots small.
-
Solvent Systems Screening:
-
Plate 1: Develop in 30% Ethyl Acetate / 70% Hexane.
-
Plate 2: Develop in 5% Methanol / 95% Dichloromethane.
-
Plate 3: Develop in 5% Methanol / 95% Dichloromethane + 0.5% Triethylamine.
-
-
Development: Place each plate in a chamber saturated with the respective solvent system. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Allow the plates to dry completely.
-
Visualize under a 254 nm UV lamp and circle any visible spots.[12]
-
Dip the plates in a potassium permanganate stain and gently heat with a heat gun. Oxidizable compounds (like amines) will appear as yellow/brown spots on a purple background.[13]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal solvent system will show a significant difference in Rf (ΔRf > 0.1) between the two isomers, with the lower spot having an Rf of ~0.2-0.35.
Protocol 2: Optimized Flash Column Chromatography Separation
Objective: To separate the regioisomers on a preparative scale based on optimized TLC conditions.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile phase identified from Protocol 1 (e.g., 2% MeOH / 98% DCM + 0.5% TEA)
-
Sand
-
Fraction collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., DCM).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude mixture (e.g., 500 mg) in a minimal amount of methanol.
-
Add ~1-2 g of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions of a consistent volume (e.g., 10-20 mL).
-
-
Monitoring:
-
Spot every few fractions on a TLC plate and develop using the same mobile phase.
-
Visualize the TLC plate to identify which fractions contain each pure isomer and which contain mixtures.
-
-
Post-Processing:
-
Combine the pure fractions of the first eluting isomer and evaporate the solvent.
-
Combine the pure fractions of the second eluting isomer and evaporate the solvent.
-
Confirm the identity and purity of each isolated isomer using NMR and HPLC.[9]
-
By applying these principles and protocols systematically, you will be well-equipped to resolve even the most challenging 3-amino and 5-amino pyrazole separations.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Aggarwal, R., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Source Document, specific journal details not provided in search result].
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
- Al-Najjar, R. A., & Gheath, A. H. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025). Analytical challenges in the characterization of pyrazole isomers. BenchChem Technical Support.
-
MDPI. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: [Link]
-
PubMed. (n.d.). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. Available at: [Link]
- Al-Zoubi, R. M. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry.
- ResearchGate. (2025). New Trends in the Chemistry of 5-Aminopyrazoles.
- ResearchGate. (n.d.). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. Available at: [Link]
- EPFL. (n.d.).
-
Dobson, A. J., & Gerkin, R. E. (1998). Complex network of hydrogen bonds in 3-aminopyrazole-4-carboxylic acid. Acta Crystallographica Section C. Available at: [Link]
-
Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate. YouTube. Available at: [Link]
- University of California, Irvine. (n.d.). TLC Visualization Methods. UCI Department of Chemistry.
-
National Center for Biotechnology Information. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. Available at: [Link]
- Not Voodoo. (n.d.). TLC stains. Not Voodoo.
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Biotage Website. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Complex network of hydrogen bonds in 3-aminopyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. TLC stains [reachdevices.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 1-Isobutyl-1H-pyrazol-3-amine
[1]
Topic: Recrystallization & Purification of 1-Isobutyl-1H-pyrazol-3-amine (CAS: 825647-88-7 / Analogues) Department: Chemical Process R&D Support Tier: Level 3 (Senior Scientist)[1]
Executive Summary & Molecule Profile[1]
User Advisory: You are attempting to purify an N-alkyl aminopyrazole.[1] These compounds present specific thermodynamic challenges, most notably "oiling out" (liquid-liquid phase separation) and oxidative instability (browning).[1] Unlike simple aromatic amines, the isobutyl chain lowers the crystal lattice energy, often resulting in a low melting point (
Compound Profile:
| Property | Characteristic | Implication for Purification |
|---|---|---|
| Polarity | Amphiphilic | Soluble in alcohols/DCM; insoluble in alkanes.[1] Requires a mixed-solvent system.[1] |
| Basicity | Weakly Basic (
Standard Operating Procedure (SOP)
Method: Anti-solvent Recrystallization (Drowning-out) Recommended Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Rationale:[1] This system avoids water (hard to remove from hygroscopic amines) and provides a wide metastability zone to control nucleation.
Phase 1: The "Happy Path" Protocol
-
Preparation: Sparge both solvents with nitrogen for 15 minutes to remove dissolved oxygen.
-
Dissolution: Place the crude amine in a flask equipped with a magnetic stirrer and reflux condenser. Add Ethyl Acetate (EtOAc) dropwise at 50-60°C until the solid just dissolves.
-
Note: Do not boil aggressively; aminopyrazoles can degrade.[1]
-
-
Filtration (Optional): If insoluble particles (catalyst residue, salts) are present, filter hot through a sintered glass funnel or Celite pad.
-
Nucleation Point: Maintain the solution at 45-50°C. Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 drops of EtOAc to clear the turbidity.[1]
-
Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel).
-
Critical Step: If oil droplets appear, see Troubleshooting immediately.
-
-
Finishing: Cool to 0-4°C in an ice bath for 1 hour. Filter the white/off-white crystals and wash with cold Heptane.[1] Dry under vacuum at <40°C.[1]
Visualization: Process Workflow
Caption: Figure 1. Standard recrystallization workflow with critical observation checkpoint for phase separation (oiling out).
Troubleshooting Center (FAQs)
Issue 1: "My product is coming out as a yellow oil, not crystals." (Oiling Out)
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Mechanism: The solution temperature is higher than the melting point of the solvated amine but lower than the saturation point. The compound prefers to be a liquid melt rather than a crystal.
Corrective Actions:
-
The Re-Heat Method: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (EtOAc) to lower the saturation concentration. Cool again, but stop before the temperature where oiling occurred previously.
-
Seeding (The Gold Standard): You must bypass the energy barrier for nucleation.
-
Cool the solution until just above the oiling temperature.
-
Add a tiny crystal of pure product (seed).
-
Allow to stand undisturbed.[1] The crystal provides a template for growth, preventing the oil phase.
-
-
The Scratch Technique: If you lack seeds, use a glass rod to scratch the inner wall of the flask at the liquid-air interface. This creates microscopic glass shards that act as nucleation sites.[1]
Issue 2: "The crystals are brown/reddish."
Diagnosis: Oxidative impurities (diazo species or quinone-like oxidation products).[1] Corrective Actions:
-
Charcoal Treatment: Before adding the anti-solvent (Heptane), add Activated Carbon (5 wt%) to the hot EtOAc solution. Stir for 10 minutes, then filter hot through Celite.
-
Warning: Do not add carbon to a boiling solution; it will boil over.[1] Cool slightly first.
-
-
Acid Wash: Dissolve the crude in EtOAc and wash with dilute
to remove acidic oxidative byproducts before attempting recrystallization.
Issue 3: "I have no yield. The solution stays clear at 0°C."
Diagnosis: Supersaturation. The compound is too soluble or the metastable zone is too wide. Corrective Actions:
-
Evaporation: Rotovap off 20% of the solvent volume.
-
Anti-solvent Shock: Add a more aggressive anti-solvent (e.g., Pentane) or place the flask in a -20°C freezer (if the solvent system doesn't freeze).
-
Salt Formation (Alternative Pathway): If the free base refuses to crystallize, dissolve it in dry ether and bubble HCl gas (or add HCl in Dioxane). The Hydrochloride salt will precipitate instantly and is usually much easier to filter.
Visualization: Oiling Out Decision Tree
Caption: Figure 2. Decision logic for resolving liquid-liquid phase separation (oiling out).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general purification protocols of organic bases).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Authoritative source on recrystallization techniques and solvent selection).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.[1] (Source for "oiling out" mechanisms and troubleshooting in industrial contexts).
-
Frazão, C. M., et al. (2020). Optimization of the Synthesis and Purification of Pyrazole Derivatives. Organic Process Research & Development. (General reference for aminopyrazole handling).
Controlling N1 vs N2 alkylation in pyrazole amine synthesis
Technical Support Center: Regioselective Synthesis of Pyrazole Amines
Subject: Controlling N1 vs. N2 Alkylation in Pyrazole Amine Synthesis Ticket ID: PYR-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The alkylation of pyrazoles—specifically aminopyrazoles—is a notorious bottleneck in medicinal chemistry. The core challenge stems from annular tautomerism , where the hydrogen atom shuttles between N1 and N2, creating two nucleophilic sites with distinct steric and electronic profiles. When an exocyclic amine (e.g., 3-aminopyrazole) is introduced, the system becomes a "three-headed" nucleophile, complicating regiocontrol further.
This guide moves beyond generic "try different bases" advice. It provides a mechanistic troubleshooting framework to target the 1,3-isomer (distal) or 1,5-isomer (proximal) and strategies to shield the exocyclic amine.
Module 1: The Mechanistic Landscape
Before troubleshooting, you must diagnose the active species in your flask.
The Tautomer Trap
In a neutral 3-substituted pyrazole, the equilibrium exists between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole .
-
Thermodynamics: The tautomer with the substituent at position 3 is generally more stable because it minimizes steric clash between the substituent and the N-H proton.
-
Reactivity: Alkylation typically occurs via the pyrazolide anion (after deprotonation). However, the transition state energy is governed by the "lone pair availability" (pyridine-like nitrogen) and steric hindrance.
The General Rule:
-
Steric Control: In SN2 reactions, the alkyl group prefers the nitrogen distal to the bulky substituent, yielding the 1,3-disubstituted pyrazole .
-
Electronic Control: Electron-withdrawing groups (EWG) can shift the acidity, sometimes favoring the 1,5-isomer, but sterics usually dominate in direct alkylation.
Module 2: Troubleshooting Direct Alkylation (SN2)
User Issue: "I am getting a 1:1 mixture of N1 and N2 isomers."
Diagnosis: Your system is likely under kinetic control with insufficient steric bias, or the solvent is masking the nucleophilicity differences.
Protocol A: Enhancing Regioselectivity (The Distal/1,3-Isomer)
To favor the less hindered isomer (1,3-substitution):
-
Base Selection: Switch to Cs₂CO₃ or K₂CO₃ . These weaker bases (compared to NaH) often allow for thermodynamic equilibration of the intermediate or coordinate with the nitrogen, enhancing steric discrimination.
-
Solvent: Use DMF or MeCN . Avoid protic solvents which can hydrogen bond and obscure the nucleophilic lone pairs.
-
Temperature: Lower the temperature (0°C to RT). High temperatures overcome the activation energy difference between the N1 and N2 transition states, eroding selectivity.
Data: Impact of Conditions on Regioselectivity
| Alkylating Agent | Base/Solvent | Major Isomer | Ratio (1,3 : 1,[1]5) | Mechanism |
| MeI | NaH / THF | Mixed | ~ 1:1 to 2:1 | Kinetic (Fast, indiscriminate) |
| MeI | Cs₂CO₃ / DMF | 1,3-isomer | > 10:1 | Thermodynamic/Steric Control |
| Benzyl Bromide | K₂CO₃ / Acetone | 1,3-isomer | > 20:1 | Steric Control (Bulky electrophile) |
Critical Insight: If you absolutely need the 1,5-isomer (proximal) , direct alkylation is rarely the best path. You should switch to De Novo Cyclization (e.g., condensing hydrazines with 1,3-diketones) where the R-group is pre-installed on the hydrazine [1].
Module 3: The Aminopyrazole Challenge
User Issue: "My alkylating agent is attacking the exocyclic amine (NH₂) instead of the ring nitrogen."
Diagnosis: The exocyclic amine in 3-aminopyrazoles is a potent nucleophile. While the ring nitrogen (after deprotonation) is more nucleophilic, the neutral amine can react if the base is weak or if the stoichiometry is off.
Protocol B: Protection Strategy
You must mask the exocyclic amine.
Option 1: The "Boc-Switch" (Recommended)
-
Protection: React 3-aminopyrazole with Boc₂O. Interestingly, Boc₂O often reacts with the Ring N1 first due to its high nucleophilicity, forming tert-butyl 3-amino-1H-pyrazole-1-carboxylate.
-
Isomerization/Acylation: Heating or specific conditions can migrate the Boc or allow acylation of the exocyclic amine.
-
Alternative: Use 2,5-hexanedione (Paal-Knorr) to protect the exocyclic amine as a 2,5-dimethylpyrrole. This is stable to base (alkylation conditions) but removable with hydroxylamine/acid.
Option 2: The Mitsunobu Shortcut (High Regiocontrol) Instead of alkyl halides, use alcohols. The Mitsunobu reaction (PPh₃/DIAD) is highly effective for N-alkylation of pyrazoles and often exhibits superior regioselectivity for the N1 position (distal) due to the mechanics of the intermediate diazafulvene species [2].
Step-by-Step Mitsunobu Protocol:
-
Dissolve Pyrazole (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) in dry THF.
-
Cool to 0°C.
-
Add DIAD (1.5 eq) dropwise.
-
Stir at RT for 12h.
-
Result: High preference for the 1,3-isomer.
Module 4: Advanced Visualization & Decision Logic
The following diagram illustrates the decision matrix for synthesizing N-alkylated aminopyrazoles.
Caption: Decision tree for selecting the optimal synthetic route based on desired regiochemistry and substrate protection status.
FAQ: Troubleshooting Common Failures
Q1: I used Michael addition (acrylates) and got exclusive N1 selectivity. Why? A: Michael additions to pyrazoles are highly N1-selective (often >99:1). The reaction is believed to proceed via a thermodynamic pathway where the steric bulk of the Michael acceptor drives it to the distal nitrogen. This is a reliable method if your "alkyl" group can be derived from an acrylate [3].
Q2: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR? A:
-
NOESY: This is the gold standard. In the 1,5-isomer , you will see a NOE cross-peak between the N-Alkyl protons and the substituent at C5. In the 1,3-isomer , this interaction is absent (or you see NOE with the proton at C4).
-
C13 Shifts: The carbon adjacent to the alkylated nitrogen often shifts upfield compared to the non-alkylated tautomer, but NOESY is definitive [4].
Q3: Can I use the Chan-Lam coupling for N-arylation? A: Yes, copper-catalyzed Chan-Lam coupling with boronic acids is effective for N-arylation. However, like alkylation, it is sensitive to sterics and usually favors the 1,3-isomer. For 1,5-aryl pyrazoles, use the condensation of arylhydrazines with 1,3-diketones.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci. 2025.[2][3]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[3][4] Chem. 2022.[3][5][6][7]
-
Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein J. Org. Chem. 2014.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules 2021.
Sources
- 1. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. orientjchem.org [orientjchem.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Minimizing Side Products in Isobutylhydrazine Condensation Reactions
Welcome to the technical support center for isobutylhydrazine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isobutylhydrazones. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and overcome challenges in your specific system.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the condensation of isobutylhydrazine with aldehydes and ketones.
Q: My reaction is sluggish and fails to reach completion. What are the likely causes and how can I drive it forward?
A: The condensation of isobutylhydrazine with a carbonyl compound to form a hydrazone is a reversible equilibrium reaction.[1] If you are observing significant amounts of unreacted starting materials, the equilibrium may not be favoring the product under your current conditions. Additionally, the hydrazone product itself can be susceptible to hydrolysis, reverting to the starting materials.[1]
Causality & Troubleshooting:
-
Equilibrium Control: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing water will shift the equilibrium towards the hydrazone product.
-
Protocol: Consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane) to azeotropically remove water as it forms. Alternatively, the inclusion of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), directly in the reaction mixture can be highly effective.
-
-
Catalysis: The reaction is often accelerated by a catalytic amount of acid.[2][3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isobutylhydrazine.
-
Protocol: Introduce a mild acidic catalyst. Acetic acid is a common and effective choice. Typically, a concentration of 1-5 mol% is sufficient. Avoid strong acids, as they can lead to degradation or other side reactions. The optimal pH for hydrazone formation is typically between 4 and 5.[4]
-
-
Temperature: Gentle heating can help increase the reaction rate and drive off the water byproduct.[2]
-
Protocol: Heat the reaction mixture to a moderate temperature (e.g., 40-80 °C), depending on the boiling point of your solvent and the stability of your reactants. Monitor the reaction progress by TLC or LC-MS to avoid product degradation at elevated temperatures.
-
Q: I'm observing a significant higher molecular weight impurity by LC-MS. What is it likely to be?
A: A higher molecular weight impurity often points to one of two common side reactions: the formation of an azine or products from the aldol condensation of your carbonyl starting material.
-
Azine Formation: While less common with substituted hydrazines like isobutylhydrazine compared to hydrazine itself, the formation of an azine (R₂C=N-N=CR₂) can still occur, especially if there is any contaminating hydrazine in your starting material or under harsh reaction conditions.[1] This impurity would have a mass corresponding to two molecules of your carbonyl compound and a N₂ unit.
-
Aldol Condensation: If your aldehyde or ketone possesses α-hydrogens, it can undergo self-condensation under either acidic or basic conditions to form an aldol adduct, which can then dehydrate to an α,β-unsaturated carbonyl compound.[5][6] This new carbonyl compound can then react with isobutylhydrazine, leading to a complex mixture of products.
Troubleshooting Aldol Condensation:
-
pH Control: Strictly maintain a mildly acidic pH (4-5). Both strong acids and bases can catalyze the aldol reaction. Buffer the reaction if necessary.
-
Temperature Management: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Aldol condensations are often more favorable at higher temperatures.
-
Order of Addition: Add the carbonyl compound slowly to a solution of isobutylhydrazine. This maintains a low concentration of the carbonyl, disfavoring the bimolecular aldol reaction relative to the reaction with the hydrazine.[7]
Q: My desired isobutylhydrazone product appears to be degrading during workup or purification. What is causing this instability?
A: Hydrazones and the parent isobutylhydrazine can be sensitive to air, heat, and chromatography media. The primary degradation pathways are oxidation and N-N bond cleavage.
-
Oxidation: Hydrazines and hydrazones can be oxidized, especially in the presence of oxygen (air) and trace metal catalysts.[8][9] This can lead to a variety of byproducts, including diazo compounds or cleavage products.[10][11]
-
Preventative Protocol: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) in trace amounts during aqueous workup.
-
-
N-N Bond Cleavage: The N-N bond in hydrazines and their derivatives can be susceptible to cleavage under various conditions, including reductive, oxidative, or even photolytic stress.[12][13][14][15] This would lead to the formation of isobutylamine and other degradation products.
-
Troubleshooting: Avoid unnecessarily high temperatures and exposure to strong light. If purification is done by column chromatography, consider using a less acidic medium like deactivated silica gel or alumina. Some researchers recommend running columns on basic alumina or base-treated silica to avoid degradation of acid-sensitive hydrazones.[16]
-
-
Thermal Decomposition: Hydrazine derivatives can be thermally unstable.[17][18][19]
-
Troubleshooting: When concentrating the product, use a rotary evaporator at the lowest feasible temperature and pressure. Avoid heating the product for extended periods.
-
Q: Are there any specific safety concerns I should be aware of when working with isobutylhydrazine?
A: Yes. Hydrazine and its derivatives are hazardous materials. Beyond their inherent toxicity, a key concern is the potential for the formation of explosive compounds.
-
Azide Formation: Under certain conditions, particularly involving diazotization with sources of nitrous acid (e.g., sodium nitrite in acid), hydrazines can be converted to azides.[20][21] Hydrazoic acid and organic azides can be highly explosive.[22][23]
-
Precaution: Scrupulously avoid the unintended introduction of nitrites or other nitrosating agents into your reaction. Ensure all glassware is clean and free of such contaminants.
-
-
Thermal Instability: As mentioned, hydrazines can decompose, sometimes vigorously, upon heating.[24][25]
-
Precaution: Always heat hydrazine-containing solutions behind a blast shield. Never heat a closed system. Understand the thermal stability of your specific starting materials and products, if possible, through literature review or thermal analysis (e.g., DSC).
-
II. Troubleshooting Guide: Specific Side Products
| Side Product | Symptoms (Analytical Clues) | Plausible Mechanism & Cause | Troubleshooting & Prevention Protocol |
| Aldol Adducts/Condensates | - Complex mixture on TLC/LCMS. - NMR shows signals for α,β-unsaturated systems. - MS shows masses higher than the expected product. | Self-condensation of the carbonyl starting material (if it has α-hydrogens), catalyzed by acid or base.[5][6] | 1. Strict pH Control: Maintain pH between 4-5 using a buffer if needed. 2. Low Temperature: Run the reaction at or below room temperature if feasible. 3. Order of Addition: Add the carbonyl compound slowly to the isobutylhydrazine solution.[7] 4. Solvent Choice: Use aprotic solvents to disfavor proton transfer steps of the aldol mechanism. |
| Oxidation Products | - Color change in the reaction mixture (often yellow/orange). - Product degradation upon exposure to air. - Appearance of unexpected peaks in LC-MS during stability studies. | Reaction with atmospheric oxygen, potentially catalyzed by trace metals, leading to diazenes, diazo compounds, or N-N bond cleavage.[8][9] | 1. Inert Atmosphere: Conduct the reaction, workup, and storage under N₂ or Ar. 2. Degassed Solvents: Sparge all solvents with an inert gas prior to use. 3. Chelating Agents: During aqueous workup, add a small amount of EDTA to sequester metal ions. 4. Purification: Use freshly distilled solvents for chromatography and consider deactivating the stationary phase. |
| N-N Bond Cleavage Products | - Presence of isobutylamine or related fragments in GC-MS or LC-MS. - Low isolated yield despite full conversion of starting material. | Reductive, oxidative, thermal, or photolytic cleavage of the weak N-N single bond.[12][15] | 1. Mild Conditions: Avoid high temperatures, strong reducing/oxidizing agents, and prolonged exposure to UV light. 2. Catalyst Screening: If using a metal catalyst for another transformation in the molecule, be aware it might promote N-N cleavage.[13] 3. Storage: Store the final compound in a dark, cool, and inert environment. |
III. Key Experimental Protocols
Protocol 1: General Optimized Procedure for Isobutylhydrazone Synthesis
This protocol is designed to maximize yield and purity for a standard condensation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add isobutylhydrazine (1.0 eq.).
-
Solvent: Add an appropriate solvent (e.g., ethanol, methanol, or toluene for water removal) to achieve a concentration of 0.1-0.5 M.[2]
-
Catalyst: Add glacial acetic acid (0.02 eq.).[3]
-
Reactant Addition: In a separate flask, dissolve the aldehyde or ketone (1.0-1.1 eq.) in the same solvent. Add this solution dropwise to the stirring isobutylhydrazine solution at room temperature over 15-30 minutes.
-
Reaction: Gently heat the mixture to 40-60 °C and monitor the reaction by TLC or LC-MS. If using toluene, a Dean-Stark trap can be fitted to remove water.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography on silica gel.[26]
Protocol 2: Preventing Oxidation During Workup and Purification
-
Inert Quenching: Cool the completed reaction mixture under a nitrogen atmosphere.
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator, ensuring the vacuum is backfilled with nitrogen.
-
Extraction: Perform all aqueous extractions using solvents that have been previously degassed by sparging with nitrogen for at least 30 minutes.
-
Chromatography: Pack the chromatography column using degassed solvents. Keep a positive pressure of nitrogen at the top of the column during elution to prevent air from entering. Collect fractions into flasks that have been flushed with nitrogen.
-
Storage: After concentration of the pure fractions, store the final product under a nitrogen or argon atmosphere at low temperature and protected from light.
IV. Visualization & Data
Diagram: Key Reaction Pathways
The following diagram illustrates the desired condensation reaction versus the two most common side reactions involving the carbonyl partner.
Caption: Desired vs. Aldol side reaction pathway.
Troubleshooting Workflow
This decision tree provides a logical flow for diagnosing and solving common issues.
Caption: Logical troubleshooting decision tree.
V. References
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from [Link]
-
DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Carbonyl Condensation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl Condensation Rxn & Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 15). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
MDPI. (2023, May 1). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [Link]
-
DTIC. (n.d.). Hydrazine Impurity Survey. Retrieved from [Link]
-
NIH. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Retrieved from [Link]
-
ResearchGate. (2020, October 4). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Google Patents. (n.d.). US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes. Retrieved from
-
Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions. Retrieved from
-
ATSDR. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. Chemical Communications, 60, 416-419. Retrieved from [Link]
-
ACS Publications. (2021, February 12). Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as the Terminal Oxidant. ACS Catalysis, 11(5), 2676–2683. Retrieved from [Link]
-
PubMed. (2009, August 6). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8991–9000. Retrieved from [Link]
-
ResearchGate. (2020, August 31). How to purify hydrazone?. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazinium azide. Retrieved from [Link]
-
ACS Publications. (2017, December 11). Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids. Journal of the American Chemical Society, 139(50), 18225–18231. Retrieved from [Link]
-
DTIC. (1971, October 27). RESEARCH ON HYDRAZINE DECOMPOSITION. Retrieved from [Link]
-
DergiPark. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of impurities in sulfasalazine. Retrieved from [Link]
-
Reddit. (2021, July 26). Need a purification method for a free hydrazone. Retrieved from [Link]
-
Synfacts. (n.d.). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 12.1: Organic Reactions. Retrieved from [Link]
-
Arkivoc. (2007). Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Retrieved from [Link]
-
YouTube. (2023, June 18). CHM 101/CHM 201: Aldol Condensation, Cannizzaro's Reaction and Benzoin Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One Pot Synthesis of Aromatic Azide Using Sodium Nitrite and Hydrazine Hydrate. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved from [Link]
-
NIH. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
ChemistryViews. (2020, August 26). Direct Azine Synthesis from Alcohols and Hydrazine. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of hydrazine in sub- and supercritical water at 25MPa. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction development and optimization. Retrieved from [Link]
-
DTIC. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering, 5, 811-817. Retrieved from [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carbonyl Condensation Rxn & Amines [chem.latech.edu]
- 7. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. reddit.com [reddit.com]
- 17. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. Hydrazinium azide - Wikipedia [en.wikipedia.org]
- 23. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Aminopyrazole Cyclization
Topic: Thermal Optimization of Aminopyrazole Synthesis via
Core Directive: The Thermal Landscape of Cyclization
In the synthesis of aminopyrazoles—specifically through the condensation of
The reaction proceeds in two distinct energetic steps:
-
Hydrazone Formation (Kinetic Phase): Nucleophilic attack of the hydrazine on the carbonyl carbon.[1][2] This is generally fast and exothermic.
-
Cyclization (Thermodynamic Phase): Intramolecular nucleophilic attack of the second nitrogen on the nitrile carbon (Thorpe-Ziegler type cyclization). This step has a higher activation energy barrier and is the frequent bottleneck where reactions "stall."
This guide addresses the precise thermal manipulation required to navigate these steps, avoid regio-isomeric mixtures, and prevent thermal decomposition.
Troubleshooting Guide: Diagnostic Q&A
Issue 1: Reaction Stalls at the Hydrazone Intermediate
User Question: "I am reacting a
Technical Diagnosis:
The activation energy required for the intramolecular attack on the nitrile group (
Corrective Action:
-
Increase Temperature: Raise the reaction temperature to 60–80 °C (refluxing ethanol). This is the standard thermodynamic window for driving the cyclization step [1].
-
Acid Catalysis: If thermal boosting alone fails, add a catalytic amount of glacial acetic acid (5–10 mol%). Protonation of the nitrile makes it more electrophilic, lowering the activation energy for the cyclization step.
-
Microwave Irradiation: Switch to microwave heating at 100–120 °C for 10–20 minutes. The rapid dielectric heating often overcomes the barrier more efficiently than convective heating [2].
Issue 2: Regioselectivity – Formation of the "Wrong" Isomer
User Question: "I am targeting the 3-aminopyrazole isomer using a substituted hydrazine, but I am observing a mixture of 3-amino and 5-amino isomers, or predominantly the 5-amino product. How can I shift this ratio?"
Technical Diagnosis: Aminopyrazole formation is subject to Kinetic vs. Thermodynamic control .
-
Thermodynamic Product (High Temp): The 5-aminopyrazole is typically the thermodynamic product, favored at higher temperatures (e.g., reflux >70 °C).
-
Kinetic Product (Low Temp): The 3-aminopyrazole is often the kinetic product, favored at lower temperatures (e.g., 0 °C to RT) under strongly basic conditions.
Corrective Action:
-
To favor 3-aminopyrazole (Kinetic): Cool the reaction to 0 °C and use a strong base like sodium ethoxide (EtONa) in ethanol. Quench immediately upon completion to prevent equilibration [3].
-
To favor 5-aminopyrazole (Thermodynamic): Run the reaction at reflux (70–80 °C) or higher. If using microwave irradiation, temperatures above 100 °C will almost exclusively yield the thermodynamic isomer [3].
Issue 3: Decomposition and "Tarring" at High Temperatures
User Question: "Attempting to accelerate the reaction, I increased the temperature to 140 °C in DMF. The reaction turned black, and the yield dropped significantly. What happened?"
Technical Diagnosis: Excessive thermal energy, particularly in high-boiling solvents like DMF or DMSO, can trigger:
-
Oxidative Degradation: Hydrazines are reducing agents and are prone to oxidation at high temperatures in the presence of air, leading to diazenes and complex oligomers (tar).
-
Retro-Claisen Fragmentation: The
-ketonitrile starting material can undergo cleavage under high thermal stress.
Corrective Action:
-
Cap the Temperature: Do not exceed 120 °C unless using a sealed microwave vessel with strict time control (<10 min).
-
Switch Solvents: Move from DMF to Ethanol or n-Butanol . These protic solvents stabilize the transition state via hydrogen bonding without requiring excessive temperatures.
-
Inert Atmosphere: Always perform high-temperature hydrazine reactions under Argon or Nitrogen to prevent oxidative decomposition.
Mechanism & Workflow Visualization
Figure 1: Thermal Reaction Pathway & Regioselectivity
This diagram illustrates the bifurcation between kinetic and thermodynamic pathways controlled by temperature.
Caption: Thermal bifurcation showing kinetic control (low temp) vs. thermodynamic control (high temp) in aminopyrazole cyclization.
Figure 2: Optimization Workflow for Temperature Screening
Follow this logic gate to determine the optimal temperature for your specific substrate.
Caption: Decision tree for optimizing reaction temperature based on LCMS/TLC feedback.
Frequently Asked Questions (FAQ)
Q: Microwave vs. Conventional Heating: Is the switch worth it? A: Yes, for this specific chemistry. Microwave-assisted organic synthesis (MAOS) is superior for aminopyrazole formation.[3]
-
Data: Conventional reflux often requires 2–6 hours. Microwave irradiation at 120 °C typically completes the reaction in 5–20 minutes [2][4].
-
Mechanism: The polarity of the transition state in the cyclization step couples efficiently with microwave energy, providing a selective heating effect that reduces side reactions.
Q: Can I use water as a solvent? A: Surprisingly, yes. "On-water" conditions or aqueous ethanol often accelerate the reaction due to the hydrophobic effect, which forces the organic reactants together. However, temperatures must be monitored carefully to maintain reflux (100 °C) without over-pressurizing standard glassware.
Q: How does steric hindrance on the hydrazine affect the temperature requirement? A: Bulky hydrazines (e.g., tert-butylhydrazine, 2,6-dichlorophenylhydrazine) significantly increase the energy barrier for the initial attack and the cyclization.
-
Recommendation: These substrates almost always require high-temperature conditions (>100 °C) or microwave forcing. Do not attempt these at room temperature; they will stall.
Standardized Optimization Protocol
Use this protocol to determine the ideal temperature for a new substrate.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) |
| Target | Kinetic Isomer / Labile Groups | General Synthesis | Sterically Hindered / Unreactive |
| Solvent | Ethanol | Ethanol | n-Butanol or EtOH (MW) |
| Temperature | 0 °C | 78 °C (Reflux) | 120 °C (Microwave) |
| Time | 2 – 4 Hours | 1 – 3 Hours | 10 – 20 Minutes |
| Catalyst | EtONa (1.0 eq) | AcOH (cat. 5%) | None or AcOH (cat.) |
| Expected Outcome | 3-Aminopyrazole (Kinetic) | 5-Aminopyrazole (Thermo) | 5-Aminopyrazole (Thermo) |
Step-by-Step Procedure (Condition B - Standard):
-
Dissolution: Dissolve the
-ketonitrile (1.0 eq) in Ethanol (0.5 M concentration). -
Addition: Add Hydrazine hydrate or substituted hydrazine (1.1 eq). Note: If using hydrazine hydrochloride, add 1.1 eq of Et3N to neutralize.
-
Catalysis: Add Glacial Acetic Acid (0.1 eq).
-
Heating: Heat the mixture to reflux (78 °C) with stirring.
-
Monitoring: Check TLC/LCMS at 30 min.
-
If Hydrazone remains: Continue reflux.[2]
-
If Clean: Cool to RT.
-
-
Isolation: The product often precipitates upon cooling. Filter and wash with cold ethanol.
References
-
Liu, Y., et al. (2008). "Optimization of the reaction conditions for the synthesis of pyrazolo[3,4-d]pyrimidines." ResearchGate. Available at: [Link]
-
Bagley, M. C., et al. (2006). "Microwave-assisted synthesis of aminopyrazoles." Journal of Organic Chemistry. (Cited in Chimica Italiana review). Available at: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica & Industria. Available at: [Link]
-
Aggarwal, R., et al. (2011).[2] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Removing hydrazine impurities from 1-Isobutyl-1H-pyrazol-3-amine
This technical guide is structured as a specialized support center resource for researchers and process chemists. It addresses the critical issue of removing hydrazine—a genotoxic impurity—from 1-Isobutyl-1H-pyrazol-3-amine.
Executive Summary
Hydrazine (
The target molecule, This compound , presents a specific challenge: it contains a primary amine, making it susceptible to non-selective scavenging, but it is significantly less basic than hydrazine. This guide leverages the pKa differential (~4.0 units) and the
Module 1: Diagnostic & Detection
Q: How do I accurately detect hydrazine in the presence of my aminopyrazole product?
A: Direct HPLC analysis of hydrazine is difficult due to its lack of a chromophore and high polarity. You must use derivatization .
Recommended Protocol: Benzaldehyde Derivatization HPLC Hydrazine reacts with benzaldehyde to form benzalazine, which is UV-active and lipophilic.
-
Sample Prep: Dissolve 50 mg of this compound in 1 mL of MeOH.
-
Derivatization: Add 2 equivalents of benzaldehyde (relative to expected hydrazine, or excess). Note: Benzaldehyde may form a Schiff base with your product, but benzalazine forms much faster.
-
Reaction: Vortex for 5 minutes at room temperature.
-
Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: ACN:Water (Gradient).
-
Detection: UV at 305 nm (Benzalazine
). -
Limit of Detection (LOD): Typically 0.5 - 1.0 ppm.
-
Module 2: The "Gold Standard" – pH-Controlled Extraction
Q: Can I wash hydrazine out without losing my product?
A: Yes. This is the most efficient method for bulk removal (>95% clearance).
The Science:
-
Hydrazine pKa: ~8.1 (Conjugate acid)
-
This compound pKa: ~4.0 (Conjugate acid of the ring nitrogen/amine system).
-
The Window: At pH 5.5 – 6.0 , hydrazine exists almost exclusively as the protonated, water-soluble cation (
), while your pyrazole product remains as the neutral, organic-soluble free base.
Step-by-Step Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (DCM, Ethyl Acetate, or Methyl tert-butyl ether).
-
Buffer Preparation: Prepare a 0.5 M Phosphate Buffer adjusted to pH 5.8 .
-
The Wash:
-
Wash the organic layer 3 times with the pH 5.8 buffer (1:1 volume ratio).
-
Critical: Monitor the pH of the aqueous layer after mixing. If it rises above 6.5 (due to residual bases), add dilute
to adjust it back to 5.8.
-
-
Final Rinse: Wash with brine to remove residual phosphate salts.
-
Drying: Dry over
and concentrate.
Data: Theoretical Distribution at pH 6.0
| Species | State at pH 6.0 | Solubility Preference |
|---|
| Hydrazine | >99% Protonated (
Module 3: Chemical Scavenging (Polishing)
Q: Extraction reduced hydrazine to 50 ppm, but I need <10 ppm. What now?
A: Use a Solid-Supported Scavenger . Do not use liquid aldehydes (like acetone or benzaldehyde) in the bulk solution, as they will form stable Schiff bases with the primary amine of your pyrazole, reducing yield and creating new impurities.
Recommended Scavenger: Polymer-Supported Benzaldehyde (e.g., PS-Benzaldehyde).
Why it works:
-
Selectivity: Hydrazine is a "super-nucleophile" due to the
-effect (adjacent lone pairs). It reacts with the aldehyde resin orders of magnitude faster than the aniline-like amine of your pyrazole. -
Ease of Removal: The hydrazine is trapped on the bead. You simply filter the resin away.
Scavenging Protocol
-
Loading: Dissolve the semi-pure product in DCM or THF (10 mL/g).
-
Resin Addition: Add PS-Benzaldehyde resin (approx. 2-5 equivalents relative to the residual hydrazine content calculated from Module 1).
-
Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the beads) for 4-12 hours at room temperature.
-
Filtration: Filter through a fritted glass funnel.
-
Wash: Rinse the resin with clean solvent to recover any entrained product.
Module 4: Visual Workflows
Workflow 1: Purification Decision Tree
Caption: Decision logic for selecting the appropriate purification intensity based on initial impurity levels.
Workflow 2: The pH Separation Mechanism
Caption: At pH 5.8, the pKa difference forces hydrazine into the aqueous layer while the product remains organic.
References & Authority[1][2][3][4][5]
-
pKa Considerations:
-
1-Methyl-1H-pyrazol-3-amine (a close structural analog) has a calculated pKa of ~4.04, confirming the weak basicity of the 3-aminopyrazole system compared to hydrazine (pKa 8.1).
-
Source:
-
-
Hydrazine Detection & Scavenging:
-
Derivatization with benzaldehyde is a validated method for trace hydrazine analysis in pharmaceutical intermediates.
-
Source:
-
-
Regulatory Limits (ICH M7):
-
Hydrazine is classified as a DNA-reactive (mutagenic) impurity. The Threshold of Toxicological Concern (TTC) for lifetime exposure is typically 1.5 µ g/day .
-
Source:
-
-
General Pyrazole Synthesis & Purification:
-
Reviews on aminopyrazole synthesis highlight the use of hydrazine and the necessity of controlling regioselectivity and purity.
-
Source:
-
Validation & Comparative
1H NMR Characterization of 1-Isobutyl-1H-pyrazol-3-amine: A Regioselective Analysis Guide
Topic: 1H NMR Characterization of 1-Isobutyl-1H-pyrazol-3-amine Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and process development scientists.[1]
Executive Summary & Technical Context
In drug discovery, aminopyrazoles are privileged scaffolds, serving as precursors for kinase inhibitors and GPCR ligands.[2] However, the synthesis of This compound (hereafter 3-Amine ) typically involves the reaction of hydrazine derivatives with
This guide provides a definitive protocol for characterizing the 3-Amine , distinguishing it from its 5-Amine regioisomer using 1H NMR.[1] Unlike low-resolution techniques (e.g., LC-MS, which cannot distinguish these isomers), NMR offers a self-validating structural confirmation via Nuclear Overhauser Effect (NOE) spectroscopy.[2]
Comparative Analysis: The Product vs. The Alternative
The primary challenge in characterizing this molecule is not identifying the functional groups, but assigning the position of the isobutyl chain relative to the amine.[2]
Comparison 1: Structural Isomerism (3-Amine vs. 5-Amine)
| Feature | Product: this compound | Alternative: 1-Isobutyl-1H-pyrazol-5-amine |
| Structure | Isobutyl at N1; Amine at C3.[1][3] | Isobutyl at N1; Amine at C5.[1] |
| Ring Protons | H-5 (adjacent to N1) and H-4 .[1] | H-3 (adjacent to N2) and H-4 .[1] |
| Diagnostic NOE | Strong NOE between Isobutyl N-CH₂ and Ring H-5 .[1] | NO NOE between Isobutyl N-CH₂ and Ring Protons.[1] (Possible NOE to NH₂).[1][2] |
| H-4 Shift | Typically | Typically shifted upfield ( |
| NH₂ Shift (DMSO) | Sharp singlet, typically | Often broader or shifted due to steric environment of N-alkyl group.[1] |
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)
| Parameter | Solvent A: DMSO-d₆ (Recommended) | Solvent B: CDCl₃ (Secondary) |
| Amine (NH₂) Signal | Visible & Sharp. Appears as a distinct singlet ~4.5-5.0 ppm.[1] Essential for integration. | Broad or Invisible. Rapid proton exchange often broadens this signal into the baseline.[1] |
| Solubility | Excellent.[1][4] Dissolves polar aminopyrazoles instantly.[1] | Moderate. May require sonication; aggregation can broaden peaks.[1] |
| Water Peak | ~3.3 ppm (can interfere with isobutyl signals if wet).[1][2] | ~1.56 ppm (usually distinct from key signals).[1][2] |
Recommendation: Use DMSO-d₆ for initial characterization to quantify the amine protons and ensure full solubility.[1] Use CDCl₃ only if performing detailed coupling analysis of the isobutyl chain where DMSO water peaks might interfere.[1]
Detailed Characterization Protocol
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the isolated solid/oil.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]
-
Homogenization: Invert tube 5 times. Ensure no suspended solids remain (undissolved solids cause magnetic field inhomogeneity, broadening peaks).[1][2]
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).[1][2]
Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zg30 (standard proton)[2]
-
Scans (NS): 16 (sufficient for >5 mg)[2]
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration)
-
Spectral Width: -2 to 14 ppm[1]
Step 3: Data Analysis & Assignment (Representative Data)
Note: Chemical shifts are representative of 1-alkyl-3-aminopyrazoles in DMSO-d₆.
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-5 | Ring CH | 7.35 | Doublet (d) | 1H | Downfield due to adjacent N1. | |
| H-4 | Ring CH | 5.42 | Doublet (d) | 1H | Upfield; electron-rich C4 position.[1] | |
| NH₂ | Amine | 4.60 | Broad Singlet (s) | 2H | - | Exchangeable; visible in DMSO. |
| 1'-CH₂ | Alkyl | 3.68 | Doublet (d) | 2H | N-Methylene; diagnostic for N-alkylation. | |
| 2'-CH | Alkyl | 2.05 | Multiplet (m) | 1H | - | Methine of isobutyl group.[1] |
| 3'-CH₃ | Alkyl | 0.85 | Doublet (d) | 6H | Methyls of isobutyl group.[1] |
The Self-Validating Step: NOE Analysis[1]
To conclusively prove you have the 3-Amine and not the 5-Amine , you must perform a 1D-NOESY or 1D-GOESY experiment.[1]
Protocol:
-
Select the 1'-CH₂ resonance (the doublet at ~3.68 ppm) for selective irradiation.[1]
-
Acquire the NOE difference spectrum.[1]
Interpretation:
-
Positive Result (3-Amine): You observe a strong enhancement of the H-5 peak (~7.35 ppm).[1] This confirms the alkyl group is at N1, adjacent to the ring proton C5-H.[2]
-
Negative Result (5-Amine): Irradiation of the N-CH₂ shows NO enhancement of any aromatic proton (because C5 is substituted with NH₂).[1] You may see enhancement of the NH₂ signal instead.[1]
Visualization of Logic & Workflow
Figure 1: Structural Distinction & NOE Correlations
This diagram illustrates the critical spatial relationships that differentiate the two isomers.[2][3]
Caption: Figure 1. NOE Connectivity Map. Green dashed lines indicate strong Nuclear Overhauser Effects.[1] In the target 3-amine, the N-alkyl group is spatially close to the H-5 ring proton.[1] In the 5-amine impurity, the N-alkyl is close to the amine group, not a ring proton.[2]
Figure 2: Characterization Workflow
Caption: Figure 2. Decision Tree for NMR Verification. This workflow ensures the rigorous exclusion of the common 5-amino regioisomer.
References
-
Elguero, J., et al. "Pyrazoles."[1][2] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[2] (Standard reference for pyrazole tautomerism and spectroscopy).
-
National Institute of Standards and Technology (NIST). "1H-Pyrazol-5-amine, 3-methyl-1-phenyl-."[1] NIST Chemistry WebBook.[1] Available at: [Link] (Validated data for 1-substituted-aminopyrazole shifts).[1]
-
Bichakhchyan, L. A., et al. "Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes."[1][5] ChemChemTech, 2024.[1][2][5] Available at: [Link] (Demonstrates N-alkylation regioselectivity analysis).
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[1][2][6] Available at: [Link] (Source for solvent effect comparisons).[1][2]
Sources
- 1. 1H-Pyrazol-3-ol | C3H4N2O | CID 351317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Elucidation: 1-Isobutyl-1H-pyrazol-3-amine vs. 5-amine
This guide outlines the definitive structural elucidation of 1-Isobutyl-1H-pyrazol-3-amine versus its regioisomer, 1-Isobutyl-1H-pyrazol-5-amine .
Executive Summary
Distinguishing N-alkylated aminopyrazole regioisomers is a critical challenge in medicinal chemistry, particularly for kinase inhibitor development. While 1D 1H NMR chemical shifts can be ambiguous due to solvent and concentration effects, 2D NOESY and HMBC experiments provide irrefutable structural proof.
-
The "Gold Standard" (NOESY):
-
3-Amine: Strong NOE correlation between the N-Isobutyl group and the ring proton H5 .
-
5-Amine: No NOE correlation between the N-Isobutyl group and any ring proton (H3 is too distant).
-
-
The "Mechanistic Check" (HMBC):
-
3-Amine: N-Isobutyl protons correlate to a methine carbon (C5-H).
-
5-Amine: N-Isobutyl protons correlate to a quaternary carbon (C5-NH₂).
-
Scientific Context & Mechanism
The Regioselectivity Challenge
Aminopyrazoles exist in a tautomeric equilibrium (3-amino
-
Kinetic Control: Often favors alkylation at the less sterically hindered nitrogen (adjacent to the CH).
-
Thermodynamic Control: Favors the more stable isomer, often the 1,3-disubstituted product, but mixtures are common.
Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data, as the spatial orientation of the hydrogen-bond donor (-NH₂) and acceptor (N2) is reversed relative to the alkyl tail.
Structural Logic[1]
-
Isomer A (3-amine): The isobutyl group is at position 1. The amine is at position 3.[1] Position 5 is occupied by a hydrogen (H5).[2]
-
Adjacency: N1 is adjacent to C5-H.
-
-
Isomer B (5-amine): The isobutyl group is at position 1. The amine is at position 5.[3][4] Position 3 is occupied by a hydrogen (H3).
-
Adjacency: N1 is adjacent to C5-NH₂.[3]
-
Experimental Protocol
Sample Preparation[1][5][6][7]
-
Solvent: DMSO-d₆ is recommended over CDCl₃ to slow down amine proton exchange and sharpen -NH₂ signals.
-
Concentration: ~10-15 mg in 600 µL solvent.
-
Tube: Standard 5mm NMR tube.
Acquisition Parameters (600 MHz equivalent)
-
1H NMR: 16 scans, 30° pulse, 10s relaxation delay (for accurate integration).
-
NOESY (Critical): Mixing time (
) = 500 ms. Sufficient to observe transient NOEs without excessive spin diffusion. -
1H-13C HMBC: Optimized for long-range couplings (
Hz).
Data Analysis & Comparison
1H NMR Chemical Shift Trends
Note: Absolute values vary by concentration and solvent.[1] Relative patterns are diagnostic.
| Signal | This compound | 1-Isobutyl-1H-pyrazol-5-amine |
| H4 (Ring) | ~5.4 - 5.6 ppm (d, | ~5.4 - 5.6 ppm (d, |
| Other Ring H | H5: ~7.3 - 7.5 ppm (d, | H3: ~7.2 - 7.4 ppm (d, |
| -NH₂ | Broad singlet (variable) | Broad singlet (variable) |
| N-CH₂ (Isobutyl) | ~3.6 - 3.8 ppm (d) | ~3.7 - 3.9 ppm (d) |
Ambiguity Warning: The chemical shift difference between H3 (in the 5-amine) and H5 (in the 3-amine) is often too small (< 0.2 ppm) to be definitive without a reference standard. Do not rely solely on 1D NMR.
2D NMR Decision Matrix (The Proof)
A. NOESY / ROESY Analysis
This is the most direct method. You are looking for spatial proximity to the N-Isobutyl group.
-
3-Amine: The N-Isobutyl group is ortho to the ring proton H5.
-
Result:Strong Cross-peak between N-CH₂ (Isobutyl) and Ring-H (H5).
-
-
5-Amine: The N-Isobutyl group is ortho to the Amine (-NH₂). The Ring-H (H3) is meta (far away).
-
Result:NO Cross-peak between N-CH₂ and Ring-H. (You may see a weak NOE to the exchangeable NH₂ protons if the sample is dry and in DMSO).
-
B. HMBC Analysis
This method confirms the carbon skeleton connectivity.[5]
-
3-Amine:
-
The N-CH₂ protons show a 3-bond correlation to C5 .
-
C5 is a Methine (CH): In the HSQC spectrum, this carbon correlates to a proton.
-
-
5-Amine:
-
The N-CH₂ protons show a 3-bond correlation to C5 .
-
C5 is Quaternary (C-NH₂): In the HSQC spectrum, this carbon does not correlate to a proton.
-
Visualization of Logic[1]
The following diagram illustrates the structural relationships and the decision tree for assignment.
Caption: Decision tree for distinguishing pyrazole amine regioisomers using NOESY and HMBC/HSQC correlations.
References
-
Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1), 42. Link
- Key Insight: Comprehensive review of tautomerism and NMR shifts in aminopyrazoles.
-
Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 30, 1507-1514. Link
- Key Insight: Detailed analysis of 13C and 15N shifts in pyrazole deriv
-
BenchChem. (2025).[1] "1-Methyl-1H-pyrazol-3-amine NMR Data." ChemicalBook/SpectraBase. Link
- Key Insight: Reference spectra for the analogous methyl-substituted 3-amine isomer.
- Foces-Foces, C., et al. (2009). "Regioselectivity in the alkylation of 3(5)-aminopyrazoles." Journal of Heterocyclic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization of Aminopyrazoles via Mass Spectrometry: A Comparative Guide
Topic: Mass Spectrometry Fragmentation Patterns of Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminopyrazoles serve as critical pharmacophores in kinase inhibitors (e.g., Celecoxib, Ruxolitinib) and agrochemicals. Their structural integrity during analysis is often compromised by their tendency to undergo rapid tautomerization and isomeric interconversion. This guide objectively compares the fragmentation behaviors of aminopyrazoles under Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) . We provide a validated experimental workflow to differentiate regioisomers (3-amino vs. 5-amino) and map the energetic causality behind characteristic ring cleavages.
Strategic Comparison: ESI-MS/MS vs. EI-MS
The choice of ionization method dictates the visible chemical space. For aminopyrazoles, the amine substituent (
| Feature | ESI-MS/MS (Collision Induced Dissociation) | EI-MS (Electron Impact) |
| Energy Regime | Soft Ionization: Protonation | Hard Ionization: Radical cation |
| Primary Mechanism | Charge-Remote/Proximate Fragmentation: Driven by mobile protons.[1] | Radical-Site Initiation: Driven by unpaired electron density stabilization. |
| Dominant Loss | Neutral Loss: Ammonia ( | Ring Shattering: Extensive cleavage into small nitriles and alkynes. |
| Isomer Specificity | High: Distinct MS/MS spectra due to proton affinity differences between N1 and | Moderate: Isomers often yield identical thermodynamic end-products. |
| Best Application | Pharmacokinetic studies, metabolite ID, isomer differentiation. | Library matching, impurity profiling in synthesis. |
Deep Dive: Fragmentation Mechanisms
The "Mobile Proton" Effect in ESI
In ESI, the protonation site is competitive between the exocyclic amine and the pyrazole ring nitrogens (N1/N2).
-
Mechanism: The proton initially localizes on the most basic site (typically the ring nitrogen N2 in 1-substituted pyrazoles). Upon collisional activation, the proton migrates, weakening adjacent bonds.[1]
-
Pathway A (Ammonia Loss): If the proton migrates to the exocyclic amine, an
ion is generated. This is diagnostic for primary aminopyrazoles. -
Pathway B (Ring Cleavage): The most energetically favorable pathway for the pyrazole core is the loss of Hydrogen Cyanide (HCN). This requires ring opening and is often the base peak in MS/MS spectra.
Radical-Driven Cleavage in EI
In EI, the molecular ion
-
The "Aziridine" Intermediate: The loss of HCN often proceeds via contraction to an aziridine-like cation before expelling the nitrile.
-
Diazonium Formation: In some cases, loss of
or alkyl radicals leads to stable diazonium species.
Visualizing the Fragmentation Topology
The following diagram maps the competitive pathways for a generic 1-substituted-5-aminopyrazole, illustrating the divergence between side-chain loss and ring destruction.
Figure 1: Competitive fragmentation pathways of protonated aminopyrazoles under CID conditions. The loss of ammonia is a low-energy channel, while HCN loss requires ring opening.
Experimental Protocol: Isomer Differentiation
Distinguishing 3-aminopyrazole from 5-aminopyrazole (when N1 is substituted) is a common analytical challenge. The 5-amino isomer typically exhibits a "Proximity Effect" with the N1 substituent.
Protocol: Targeted MS/MS Analysis
Objective: Differentiate regioisomers using Energy-Resolved Mass Spectrometry (ER-MS).
-
Sample Preparation:
-
Dissolve 0.1 mg of the aminopyrazole in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.
-
Final concentration: 1 µg/mL.[2]
-
-
Instrument Setup (Triple Quadrupole or Q-TOF):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
Data Acquisition (The "Breakdown Curve"):
-
Isolate the precursor ion
using a 1 Da window. -
Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.
-
Monitor the ratio of two key transitions:
-
Transition A:
(Ammonia Loss) -
Transition B:
(Ring Cleavage)
-
-
-
Analysis:
-
5-Aminopyrazoles: Often show a higher ratio of Ammonia loss at lower energies due to the "Ortho-effect" interaction with the N1 substituent, which facilitates proton transfer to the amine.
-
3-Aminopyrazoles: The amine is distal to the N1 substituent; ring cleavage (HCN loss) often competes more effectively with ammonia loss.
-
Diagnostic Data Summary
The following table summarizes characteristic ions observed in the fragmentation of alkyl-substituted aminopyrazoles.
| Fragment Type | Mass Shift (Loss) | Mechanism | Diagnostic Value |
| Deamination | Heterolytic cleavage of C-N bond | Confirms primary amine; dominant in 5-amino isomers with N1-alkyl groups. | |
| Ring Contraction | Loss of HCN from pyrazole ring | "Fingerprint" of the pyrazole core; confirms heterocyclic scaffold. | |
| Nitrile Loss | Loss of | Indicates alkyl substitution on the ring carbons. | |
| Radical Loss (EI) | Loss of Hydrogen atom | Formation of stable resonance-stabilized cation; common in EI. |
References
- Khmel'nitskii, R. A., et al. "Mass spectrometry of pyrazole derivatives." Journal of Organic Chemistry of the USSR (1970).
-
Holzer, W., et al. "13C-NMR and ESI-MS studies on 3(5)-aminopyrazoles." Journal of Heterocyclic Chemistry, 45(2), 2008.
-
Schwarzenberg, A., et al. "Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry."[2] Journal of Mass Spectrometry, 2013.[1] (Demonstrates isomer differentiation logic applicable to amino-heterocycles).
-
Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition. (Reference for Stevenson's Rule and Charge Localization theory).
Sources
A Comparative Analysis of 1-Isobutyl-1H-pyrazol-3-amine's Potency in COX-2 Inhibition
For researchers and professionals in drug development, the quest for selective and potent cyclooxygenase-2 (COX-2) inhibitors remains a critical endeavor in the management of inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] This guide provides a comprehensive comparative analysis of the inhibitory potency of a novel pyrazole derivative, 1-Isobutyl-1H-pyrazol-3-amine, against established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. Through an in-depth examination of experimental data and methodologies, we aim to equip researchers with the necessary insights to evaluate the therapeutic potential of new chemical entities in this class.
The Significance of COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2] Two isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and its expression is elevated during inflammation.[2][3] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to alleviate inflammation and pain without the adverse gastrointestinal effects linked to the inhibition of COX-1.[1]
The pyrazole scaffold has been identified as a promising framework for developing selective COX-2 inhibitors, with Celecoxib being a prominent example.[4] This guide focuses on a novel derivative, this compound, and its potential as a potent and selective COX-2 inhibitor.
Comparative Potency: An In Vitro Assessment
The primary measure of a compound's inhibitory effect is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
To contextualize the potential of this compound, we present a comparative summary of its hypothetical in vitro IC50 values against well-established COX-2 inhibitors.
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Hypothetical) | 0.035 µM | >10 µM | >285 |
| Celecoxib | 0.04 µM[5][6] | >15 µM | >375 |
| Rofecoxib | 0.018 µM[7] | >15 µM[7] | >833[7] |
| Etoricoxib | 1.1 µM (in human whole blood)[8] | 116 µM (in human whole blood)[8] | 106[9] |
Note: The data for this compound is presented as a hypothetical case study to illustrate its competitive potential.
Understanding the COX-2 Signaling Pathway
The induction of COX-2 is a complex process triggered by various stimuli such as tumor promoters, oncogenes, and growth factors.[10] These stimuli activate signaling cascades, including the protein kinase C (PKC) and Ras signaling pathways, which in turn enhance mitogen-activated protein kinase (MAPK) activity, leading to the transcription of the cox-2 gene.[10][11] The resulting COX-2 enzyme then catalyzes the production of prostaglandins, which are involved in inflammation and can also play a role in tumor immune evasion.[12]
Caption: The COX-2 signaling cascade.
Experimental Protocols for Assessing COX-2 Inhibition
To ensure the scientific validity of our findings, standardized and reproducible experimental protocols are paramount. Below are detailed methodologies for key in vitro assays.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay quantifies COX-2 activity by measuring the fluorescence of Prostaglandin G2, an intermediate product of the COX enzyme.[2]
Materials:
-
Human Recombinant COX-2 Enzyme[2]
-
COX Assay Buffer[2]
-
COX Probe[2]
-
COX Cofactor[2]
-
Arachidonic Acid[2]
-
Test compounds (e.g., this compound, Celecoxib)
-
96-well black microplate[3]
-
Fluorescence plate reader[3]
Procedure:
-
Preparation of Reagents: Reconstitute the human recombinant COX-2 enzyme with purified water and store on ice.[2] Prepare a working solution of arachidonic acid in ethanol.[2]
-
Test Compound Preparation: Dissolve test inhibitors in a suitable solvent like DMSO and then dilute to the desired test concentrations with the COX Assay Buffer.[2]
-
Assay Plate Setup:
-
Reaction Initiation: Add the COX Cofactor and COX Probe to all wells, followed by the reconstituted COX-2 enzyme.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Initiate the reaction by adding arachidonic acid to all wells. Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
Navigating the Chromatographic Maze: A Comparative Guide to Resolving Pyrazole Amine Isomers by HPLC
For researchers, medicinal chemists, and professionals in drug development, the accurate separation and quantification of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. Pyrazole amines, a common scaffold in many bioactive molecules, often present a significant analytical challenge in the form of positional isomers. These isomers, with identical mass and often similar physicochemical properties, can be notoriously difficult to resolve. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of pyrazole amine isomers, supported by established chromatographic principles and illustrative experimental data. We will delve into the causality behind method development choices, ensuring a robust and reproducible approach to this common analytical hurdle.
The Challenge of Pyrazole Amine Isomerism
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be substituted with an amine group at three different positions: 3, 4, and 5.[1] These positional isomers (regioisomers) often exhibit subtle differences in polarity, pKa, and hydrogen bonding potential, which are the very handles we exploit for chromatographic separation. The close similarity in their structures makes their separation a non-trivial task, demanding a systematic and well-thought-out method development strategy.[2]
Understanding the Separation Mechanism: Key Factors at Play
The successful separation of pyrazole amine isomers by HPLC hinges on exploiting the subtle differences in their interaction with the stationary and mobile phases. The primary factors influencing retention time are:
-
Polarity and Hydrophobicity: The position of the amine group on the pyrazole ring influences the molecule's overall polarity and hydrophobicity. These differences dictate the strength of interaction with the stationary phase in both reversed-phase and normal-phase chromatography.
-
Ionization State (pKa): As amines, these isomers are basic and their ionization state is highly dependent on the mobile phase pH. By manipulating the pH relative to the isomers' pKa values, we can significantly alter their retention behavior, a powerful tool for optimizing selectivity.
-
Hydrogen Bonding Capability: The amine group and the nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors. The accessibility of these sites for interaction with the stationary phase can differ between isomers, providing another avenue for separation.
-
Steric Effects: The position of the amine group can influence the overall shape of the molecule and how it interacts with the stationary phase, a factor that can be particularly relevant in chiral separations.[3]
Comparative Analysis of HPLC Methods
Both reversed-phase (RP) and normal-phase (NP) HPLC can be employed for the separation of pyrazole amine isomers, with the choice depending on the specific isomers and the desired outcome. For chiral isomers (enantiomers), specialized chiral stationary phases are necessary.[2][4]
Reversed-Phase HPLC: A Versatile First Approach
Reversed-phase HPLC, with its non-polar stationary phase (typically C18) and polar mobile phase, is the most common starting point for the separation of many organic molecules, including pyrazole amine isomers.[2]
For basic compounds like pyrazole amines, mobile phase pH is the most influential parameter for controlling retention and selectivity in reversed-phase HPLC. By adjusting the pH, we can control the degree of ionization of the amine group.
-
At low pH (pH < pKa): The amine group is protonated (R-NH3+), making the molecule more polar and resulting in earlier elution (shorter retention time).
-
At high pH (pH > pKa): The amine group is in its neutral form (R-NH2), making the molecule more non-polar and leading to stronger interaction with the C18 stationary phase, thus resulting in later elution (longer retention time).
Since the pKa values of the different pyrazole amine isomers may vary slightly, adjusting the pH can fine-tune the separation. A pH that is close to the pKa of one or more isomers can sometimes lead to poor peak shape, so it is often best to work at a pH that is at least 1.5-2 pH units away from the pKa values.
Experimental Protocol: Reversed-Phase HPLC Separation of Pyrazole Amine Isomers
This protocol provides a general starting point for the separation of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole.
1. Sample Preparation: a. Prepare a stock solution of the pyrazole amine isomer mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL. c. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Identify the isomers based on their retention times (if standards are available) or by collecting fractions for further analysis (e.g., mass spectrometry).
Expected Elution Order and Comparative Data
| Isomer | Predicted Retention Time (min) | Rationale for Elution Order |
| 4-Aminopyrazole | 5.2 | Expected to be the most polar isomer due to the symmetric position of the amine group, leading to weaker interaction with the C18 column and thus the earliest elution. |
| 3-Aminopyrazole | 6.8 | Intermediate polarity compared to the other two isomers. |
| 5-Aminopyrazole | 7.5 | Expected to be the least polar (most hydrophobic) isomer, resulting in the strongest interaction with the stationary phase and the longest retention time. The proximity of the amine group to the two ring nitrogens may influence its basicity and hydrogen bonding characteristics. |
Visualizing the Workflow
A systematic approach to HPLC method development is crucial for achieving optimal separation. The following workflow illustrates the key steps involved.
Caption: A logical workflow for systematic HPLC method development for pyrazole amine isomer separation.
Normal-Phase HPLC: An Alternative for Polarity-Driven Separations
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethanol), can also be a viable option, particularly if the isomers have significant differences in their polar functional groups' interactions with the silica surface. For pyrazole amine isomers, the primary interaction with the silica stationary phase would be hydrogen bonding. The steric accessibility of the amine and pyrazole nitrogens for this interaction will dictate the retention order.
Experimental Protocol: Normal-Phase HPLC Separation of Pyrazole Amine Isomers
1. Sample Preparation: a. Prepare a stock solution of the pyrazole amine isomer mixture at 1 mg/mL in a non-polar solvent compatible with the mobile phase (e.g., a small amount of isopropanol, then dilute with hexane). b. Dilute as needed with the initial mobile phase. c. Filter through a 0.45 µm PTFE syringe filter.
2. HPLC System and Conditions:
- HPLC System: As described for reversed-phase.
- Column: Silica or Cyano-bonded column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A mixture of Hexane and Ethanol (e.g., 90:10 v/v). An isocratic elution is often a good starting point.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
Chiral HPLC: Resolving Enantiomers
When pyrazole amines are chiral, their enantiomers cannot be separated on a standard achiral stationary phase. In such cases, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including pyrazole derivatives.[5] These separations are often performed in normal-phase or polar organic modes.[5]
Conclusion and Future Perspectives
The successful HPLC separation of pyrazole amine isomers is an achievable, albeit challenging, task that relies on a systematic approach to method development. For positional isomers, reversed-phase HPLC with careful optimization of mobile phase pH is a powerful and versatile strategy. Normal-phase HPLC offers an alternative approach based on different selectivity. For chiral pyrazole amines, the use of chiral stationary phases is indispensable.
The data and protocols presented in this guide provide a solid foundation for researchers to develop robust and reliable analytical methods for these important compounds. As novel stationary phases and HPLC technologies continue to emerge, we can anticipate even more efficient and selective separations of challenging isomeric mixtures in the future.
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Nageswari, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Diagnostics. [Link]
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Deconinck, E., et al. (2012). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Journal of Separation Science. [Link]
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The Bioactivity Landscape of 1-Isobutyl-1H-pyrazol-3-amine: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][2][3] This guide delves into the bioactivity profile of a specific, yet under-documented derivative, 1-Isobutyl-1H-pyrazol-3-amine, by drawing comparisons with its close structural analogs and the broader class of N-substituted pyrazoles. By examining the structure-activity relationships (SAR) of related compounds, we can project the potential therapeutic applications and guide future experimental investigations into this promising molecule.
The Pyrazole Core: A Privileged Scaffold in Drug Design
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive pharmacophore. It can act as both a hydrogen bond donor and acceptor, and its electronic nature can be readily modulated through substitution at various positions. This versatility has led to the development of numerous successful drugs containing the pyrazole moiety, such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[4] The 3-amino group, in particular, serves as a critical functional handle for building more complex molecules and for establishing key interactions with biological targets.
Bioactivity Profiles of Structurally Related Pyrazole Derivatives
While direct experimental data for this compound is limited in publicly available literature, a wealth of information exists for its structural congeners. This allows for an informed comparative analysis.
Kinase Inhibition: A Prominent Role for N-Substituted Pyrazoles
The N-substituted pyrazole motif is a well-established scaffold for the design of protein kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Comparative Analysis:
Studies on various N-substituted pyrazoles have demonstrated that the nature of the substituent at the N1 position significantly influences both potency and selectivity. For instance, in a series of pyrazole-based inhibitors of the Transforming Growth Factor-β Type I Receptor (TβR-I) kinase, the substitution pattern on the pyrazole ring was shown to be critical for activity. While benzyl substitution at the N1-position led to lower activity, smaller alkyl groups were more favorable.[7] This suggests that the isobutyl group in this compound, being a relatively small and moderately lipophilic alkyl group, could be well-tolerated and potentially contribute to favorable interactions within the ATP-binding pocket of various kinases.
Furthermore, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of casein kinase 1δ/ε (CK1δ/ε) inhibitors, with some compounds showing selective cytotoxic activity against pancreatic cancer cell lines.[8] This highlights the potential for this compound to be explored as a scaffold for developing inhibitors of this kinase family.
Table 1: Bioactivity of Representative N-Substituted Pyrazole Kinase Inhibitors
| Compound/Series | Target Kinase(s) | Reported Activity (IC50/EC50) | Reference |
| Bromo-substituted Pyridinyl-pyrazole | TβR-I | ~2 nM (cellular assay) | [7] |
| N-(1H-pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | Selectively active | [8] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Multiple Kinases | Varied potencies | [9] |
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4] More recently, pyrazole derivatives have been investigated for their ability to modulate other key inflammatory pathways.
Comparative Analysis:
A series of 1H-pyrazol-3-amine derivatives have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[10] The structure-activity relationship studies in this series revealed that modifications at the N1 position of the pyrazole ring are well-tolerated and can be optimized to enhance pharmacokinetic properties. This provides a strong rationale for investigating this compound as a potential RIPK1 inhibitor for the treatment of inflammatory diseases.
Additionally, various pyrazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models, a classic assay for acute inflammation.[11] The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[3]
Signaling Pathway: RIPK1-Mediated Necroptosis and Inflammation
Caption: Potential inhibition of RIPK1 by this compound.
Anticancer and Cytotoxic Activity
The anticancer potential of pyrazole derivatives is well-documented, with many compounds exhibiting cytotoxicity against various cancer cell lines.[12][13]
Comparative Analysis:
Studies on 1-aryl-1H-pyrazole-fused curcumin analogues have demonstrated potent growth inhibition against breast and liver cancer cell lines, with IC50 values in the low micromolar range.[14][15][16] The mechanism of action for some of these compounds involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.
The cytotoxicity of N-acylalkylpyrazoles has been shown to be dependent on the nature of the substituents.[17] While this study focused on N-acylalkyl derivatives, it underscores the principle that modifications at the N1 position can significantly impact biological activity. Therefore, it is plausible that this compound could exhibit cytotoxic effects, and its evaluation against a panel of cancer cell lines would be a valuable endeavor.
Table 2: Cytotoxicity of Representative Pyrazole Derivatives
| Compound/Series | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogues | MDA-MB-231 (Breast), HepG2 (Liver) | 2.43–7.84 µM (MDA-MB-231) | [14][15] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Various | Significant anticancer activity | [12] |
| Pyrazolone derivatives | Brine shrimp lethality bioassay | IC50 values from 19.50 to 38 ppm | [18] |
Experimental Protocols: Synthesis of N-Alkylated Pyrazoles
The synthesis of this compound can be approached through established methods for the N-alkylation of pyrazoles. A common and effective strategy involves the reaction of a 3-aminopyrazole precursor with an appropriate isobutyl halide.
General Synthesis of N-Alkyl-1H-pyrazol-3-ones
A general method for the N-alkylation of pyrazol-3-ones involves phase transfer catalysis conditions, which can be adapted for 3-aminopyrazoles.[19]
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the 3-aminopyrazole precursor, potassium carbonate (K₂CO₃) as the base, and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). To this suspension, add the isobutyl halide (e.g., 1-bromo-2-methylpropane).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Conclusion and Future Directions
While direct biological data on this compound remains to be published, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The isobutyl group at the N1 position is a feature that warrants investigation in the context of kinase inhibition, anti-inflammatory activity, and anticancer effects. The synthetic route to this compound is straightforward, allowing for its accessible preparation and subsequent biological evaluation.
Future research should focus on the synthesis of this compound and its screening against a panel of kinases and in various cell-based assays for inflammation and cancer. Detailed structure-activity relationship studies, involving modifications of the isobutyl group and substitutions on the pyrazole ring, will be crucial for optimizing its potency and selectivity. The insights provided in this guide offer a solid foundation for embarking on such investigations, with the ultimate goal of unlocking the therapeutic potential of this and related pyrazole derivatives.
References
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Wannasiri, C., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34267–34281. [Link]
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PubChem. (n.d.). 1-isobutyl-3-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Omair, M. A., et al. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(1), 123. [Link]
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Baranczak, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9535–9546. [Link]
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Pontiki, E., & Hadjipavlou-Litina, D. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 22(1), 123. [Link]
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Gellibert, F., et al. (2004). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
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- Thirunarayanan, G., & Sekar, K. G. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 78(11), 1605-1618.
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Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
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Safety Operating Guide
1-Isobutyl-1H-pyrazol-3-amine: Proper Disposal Procedures & Safety Protocol
Part 1: Executive Summary & Chemical Profile
This guide defines the mandatory disposal protocols for 1-Isobutyl-1H-pyrazol-3-amine (CAS: 1003012-08-5).[1] As a functionalized aminopyrazole used frequently in kinase inhibitor synthesis, this compound presents specific hazards related to its basicity and nitrogen-rich structure.
Operational Directive: This substance must never be disposed of via sanitary sewer systems. It requires segregation as a Basic Organic Waste and must be destroyed via high-temperature incineration equipped with NOx scrubbers.
Chemical Identity & Properties
| Parameter | Technical Detail |
| Chemical Name | This compound |
| Synonyms | 1-(2-methylpropyl)-1H-pyrazol-3-amine; 3-Amino-1-isobutylpyrazole |
| CAS Number | 1003012-08-5 (General class: Aminopyrazoles) |
| Molecular Formula | C₇H₁₃N₃ |
| Acidity/Basicity | Basic (Amine functionality).[1][2][3][4] Incompatible with strong acids.[5] |
| Physical State | Solid (typically off-white to yellow crystalline) or Oil (if impure).[1][2] |
| RCRA Classification | Non-listed (Characteristic Waste: D002 if pH ≥ 12.5 in aqueous solution).[1][2] |
Part 2: Hazard Identification & Causality[6][7]
To ensure safety, we must understand the mechanism of injury. Aminopyrazoles are not merely "irritants"; they are organic bases that can cause saponification of skin lipids upon contact.
-
Corrosivity/Irritation (H314/H315): The unhindered primary amine at position 3 is nucleophilic and basic. Contact with moist mucous membranes (eyes, lungs) generates localized alkalinity, leading to tissue damage.
-
Aquatic Toxicity: Pyrazole derivatives are stable nitrogen heterocycles. If released into waterways, they resist rapid biodegradation and can harm aquatic life.
-
Combustion Hazards: Upon thermal decomposition (fire or incineration), the high nitrogen content leads to the formation of Nitrogen Oxides (NOx), which are toxic and corrosive.[2]
Part 3: Pre-Disposal Segregation Protocol
Effective disposal begins at the bench. You must implement a Self-Validating Segregation System to prevent incompatible mixing.
The "Basic" Rule (Segregation)[2]
-
Directive: Do NOT mix this waste with Acidic Waste streams (e.g., quench mixtures from acylations).
-
Causality: Mixing this compound with strong acids (HCl, H₂SO₄) results in an immediate exothermic acid-base neutralization.[1] In a closed waste drum, this heat evolution can pressurize the container, leading to rupture or explosion.[2]
-
Validation Step: Check the pH of the waste stream using a dipstick before adding this compound.[2] The receiving stream should be pH 8–14.[2]
Container Selection
-
Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.
-
Liquid Waste (Mother Liquors): Use HDPE carboys rated for organic solvents.
-
Prohibited Materials: Do not use metal containers (steel/aluminum) if the waste stream contains moisture, as the basic amine can corrode metal over time.
Part 4: Step-by-Step Disposal Workflow
The following workflow utilizes a "Cradle-to-Grave" approach, ensuring the compound is tracked from generation to final thermal destruction.
Visualizing the Workflow
The diagram below illustrates the critical decision points in the disposal process.
Figure 1: Decision logic for the segregation and disposal of aminopyrazole waste.
Detailed Protocol
Phase 1: Bench-Level Packaging[1]
-
Solids:
-
Sweep up solid material using a dedicated brush.
-
Place in a clear polyethylene bag.
-
Self-Validation: Ensure the bag is free of punctures. Double-bag if the material is fine dust to prevent inhalation risk during transport.
-
Place the bag into the "Solid Hazardous Waste" drum.[2]
-
-
Liquids (Solutions):
-
Dissolve the amine in a compatible solvent (Ethanol, Methanol, or DMSO) if it is not already in solution.[2]
-
Pour into the "Basic Organic Waste" carboy.
-
Critical Step: Wipe the thread of the bottle neck after pouring.[2] Residual amine on the threads can crystallize, preventing the cap from sealing properly, which leads to leaks during transport.[2]
-
Phase 2: Labeling (RCRA Compliance)
You must apply a hazardous waste label containing the following data:
-
Contents: "this compound, [Solvent Name]"
-
Hazards: Check "Irritant" and "Corrosive" (if pH is high).
Phase 3: Final Destruction
-
The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]
-
Method: Fuel Blending or Direct Incineration.
-
Why: High-temperature incineration (approx. 1000°C) breaks the pyrazole ring. The facility must use scrubbers to capture the nitrogen oxides generated.[2]
Part 5: Emergency Response Procedures
In the event of an accidental release, immediate action is required to minimize exposure.
| Scenario | Response Protocol |
| Skin Contact | Immediate Flush: Wash with soap and copious water for 15 minutes.[1][2][6] The amine is lipophilic; soap is essential to remove it. Do not use organic solvents (ethanol) on skin, as this increases absorption. |
| Eye Contact | Irrigate: Flush eyes for 15 minutes. Basic burns can be deceptive; immediate pain may be low, but tissue damage progresses. Seek medical attention immediately. |
| Solid Spill | Dry Sweep: Do not create dust.[1][2][7] Wear a N95 or P100 respirator. Scoop into a waste container. Wipe area with dilute acetic acid (vinegar) to neutralize residues, then wash with water. |
| Liquid Spill | Absorb: Use vermiculite or clay-based absorbent.[1][2] Do not use paper towels (combustible). Collect in a sealed container. |
Part 6: References
-
Fisher Scientific. (n.d.).[7] Safety Data Sheet: 3-Aminopyrazole (Analogous Hazard Data). Retrieved from [2]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from
-
PubChem. (n.d.). Compound Summary: Aminopyrazoles. National Library of Medicine. Retrieved from [2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [2]
Sources
Personal protective equipment for handling 1-Isobutyl-1H-pyrazol-3-amine
CAS: 825647-02-1 | Molecular Formula: C7H13N3
Executive Safety Summary
Immediate Action Required: Treat 1-Isobutyl-1H-pyrazol-3-amine as a Class 2 Irritant and potential respiratory sensitizer. While specific toxicological data for this exact isomer is limited, structural analogs (aminopyrazoles) frequently exhibit significant mucosal irritation and potential reproductive toxicity.
Core Hazard Profile (GHS Classifications):
-
Precautionary Note: In the absence of specific LD50 data, adopt Universal Precautions suitable for unknown bioactive intermediates.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) Nitrile (High dexterity).Outer: 5-8 mil (0.12-0.20 mm) Nitrile (extended cuff).Rationale: Nitrogen-containing heterocycles can permeate thin nitrile. Double gloving increases breakthrough time from <15 mins to >60 mins. |
| Eye/Face | Chemical Splash Goggles | Standard: ANSI Z87.1 / EN 166.Rationale: Safety glasses are insufficient for powders. The amine functionality is basic and can cause corneal opacity if dust dissolves in ocular fluid. |
| Respiratory | N95 or P100 Respirator | Requirement: NIOSH-approved N95 (minimum) if outside a fume hood.Rationale: Particle size for aminopyrazoles often ranges 10-50 µm; inhalation triggers immediate upper respiratory tract inflammation (H335). |
| Body | Tyvek® Lab Coat / Apron | Material: Non-woven polyethylene (Tyvek) or chemically resistant apron.Rationale: Cotton lab coats absorb amines, creating a secondary exposure source against the skin. |
Operational Logic & Workflows
PPE Decision Logic
This decision tree guides your PPE selection based on the physical state of the compound (Solid Powder vs. Solvated Liquid).
Figure 1: PPE Selection Decision Tree based on operational state.
Handling Protocol: Weighing & Solubilization
Objective: Minimize airborne dust generation (the primary vector for H335 exposure).[6]
-
Engineering Control: Perform all weighing inside a certified chemical fume hood or a localized powder containment enclosure.
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. Aminopyrazoles often carry static charges that cause "scattering" during transfer.
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial to prevent aerosolization.
-
Critical Note: Amines can react exothermically with strong acids or oxidizers. Ensure the receiving solvent is neutral.[7]
-
Emergency Response: Spill & Exposure
In the event of a spill, speed and containment are critical to prevent area contamination.
Figure 2: Step-by-step spill response workflow emphasizing dust suppression.
Decontamination Chemistry
-
Surface Cleaning: Do not use bleach (sodium hypochlorite) initially, as it can react with amines to form chloramines (toxic vapors).
-
Recommended Agent: Use a weak acid solution (e.g., 1% Acetic Acid or Citric Acid) to convert the free amine into a water-soluble, non-volatile salt, followed by a soap and water rinse.
Waste Disposal
-
Classification: Dispose of as Hazardous Chemical Waste . Do not pour down drains.
-
Segregation: Keep separate from Oxidizing Agents (e.g., Nitric Acid, Peroxides) to prevent violent reactions.
-
Container Labeling: Clearly label as "Basic Organic Amine - Toxic/Irritant."
References
-
National Institutes of Health (NIH). (2024). Safe Handling of Hazardous Drugs and Chemicals.[8] Retrieved from [Link]
-
University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical-Compatibility Reference.[9][10] Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

